molecular formula C53H64N10O19 B575566 Mca-YVADAP-Lys(Dnp)-OH

Mca-YVADAP-Lys(Dnp)-OH

Cat. No.: B575566
M. Wt: 1145.1 g/mol
InChI Key: XLXKHBNLWUCNOC-XUFBPUFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mca-YVADAP-Lys(Dnp)-OH is a useful research compound. Its molecular formula is C53H64N10O19 and its molecular weight is 1145.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKHBNLWUCNOC-XUFBPUFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H64N10O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Versatile Fluorogenic Substrate for Caspase-1 and ACE2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Mca-YVADAP-Lys(Dnp)-OH is a highly utilized fluorogenic peptide substrate for the sensitive detection of two critical enzymes: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). Its utility in research and drug discovery stems from its clever design, which is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), incorporates recognition motifs for both enzymes. The N-terminus is labeled with a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), while a quenching acceptor group, 2,4-dinitrophenyl (Dnp), is attached to the lysine (Lys) residue. In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic analysis.

The distinct cleavage sites for each enzyme within the peptide sequence enable its use in differential assays:

  • Caspase-1 , a key mediator of inflammation and pyroptosis, cleaves the peptide bond between alanine (Ala) and aspartic acid (Asp).

  • Angiotensin-Converting Enzyme 2 (ACE2) , a central regulator of the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between proline (Pro) and lysine (Lys).

The excitation and emission maxima for the Mca fluorophore are in the range of 320-328 nm and 405-420 nm, respectively.

Quantitative Data

The following tables summarize the available kinetic parameters for the interaction of this compound and related substrates with Caspase-1 and ACE2.

Table 1: Kinetic Constants for ACE2

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human ACE2Mca-YVADAPK(Dnp)22.0 ± 0.3Not ReportedNot Reported[1]
Mouse ACE2Mca-YVADAPK(Dnp)17.4 ± 0.4Not ReportedNot Reported[1]
Rat ACE2Mca-YVADAPK(Dnp)17.8 ± 0.4Not ReportedNot Reported[1]
Not SpecifiedMca-APK-Dnp76.660.97.9 x 105[2]

Table 2: Kinetic Constants for Caspase-1

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Recombinant Human Caspase-1Ac-YVAD-AMC13.51.81.3 x 105Data from similar substrate

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay

This protocol is adapted from established methods for fluorometric caspase assays and should be optimized for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% (w/v) sucrose, and 0.1% (w/v) CHAPS.

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in deionized water. Prepare fresh.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.

  • Caspase-1 Enzyme: Recombinant human Caspase-1. Dilute to the desired concentration in Assay Buffer immediately before use.

2. Assay Procedure:

  • Prepare a reaction master mix by combining Assay Buffer and the DTT solution (to a final concentration of 10 mM DTT).

  • In a 96-well black microplate, add 50 µL of the reaction master mix to each well.

  • Add 10 µL of the cell lysate or purified Caspase-1 enzyme to each well.

  • To initiate the reaction, add 5 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer for a final concentration of 20 µM).

  • Immediately start monitoring the fluorescence intensity in a microplate reader with excitation at ~325 nm and emission at ~395 nm.

  • Record data every 1-2 minutes for 30-60 minutes at 37°C.

  • For control experiments, include wells with a Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) to confirm that the observed activity is specific to Caspase-1.

Protocol 2: ACE2 Activity Assay

This protocol is based on methodologies for measuring ACE2 activity in biological samples.

1. Reagent Preparation:

  • ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl, and 0.5 mM ZnCl₂.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.

  • ACE2 Enzyme or Sample: Purified recombinant ACE2 or tissue/cell lysates.

  • ACE1 Inhibitor (Optional but Recommended): Captopril (10 µM final concentration) to block potential interference from ACE1.

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well. If using, add the ACE1 inhibitor to the buffer.

  • Add 20 µL of the sample containing ACE2 (e.g., cell lysate, tissue homogenate, or purified enzyme) to the wells.

  • To initiate the reaction, add 10 µL of a working solution of this compound (e.g., 500 µM in ACE2 Assay Buffer for a final concentration of 50 µM).

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Take kinetic readings every 1-5 minutes for 30-90 minutes at 37°C.

  • To determine the specificity of the assay, include control wells with a known ACE2 inhibitor.

Mandatory Visualizations

Signaling Pathways

G NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Activation Stimuli (e.g., ATP, K+ efflux) Stimuli->NLRP3 ASC ASC Adaptor NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Activation Pathway Leading to Caspase-1 Activation.

G Renin-Angiotensin System (RAS) and the Role of ACE2 Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage by Renin Renin AngII Angiotensin II AngI->AngII cleavage by Ang1_9 Angiotensin-(1-9) AngI->Ang1_9 cleavage by ACE ACE AT1R AT1 Receptor AngII->AT1R activates Ang1_7 Angiotensin-(1-7) AngII->Ang1_7 cleavage by Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction ACE2 ACE2 Ang1_9->Ang1_7 cleavage by ACE MasR Mas Receptor Ang1_7->MasR activates Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation G General Workflow for FRET-Based Enzyme Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate Pipette Reagents into 96-well Microplate Reagents->Plate Initiate Initiate Reaction by Adding Substrate or Enzyme Plate->Initiate Incubate Incubate at Optimal Temperature (e.g., 37°C) Initiate->Incubate Measure Measure Fluorescence Intensity Kinetically (Ex/Em) Incubate->Measure Data Plot Fluorescence vs. Time Measure->Data Calculate Calculate Initial Velocity and Enzyme Activity Data->Calculate

References

An In-depth Technical Guide to ACE2 Enzymatic Activity Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme 2 (ACE2) is a critical zinc metallopeptidase and a key regulator in the Renin-Angiotensin System (RAS).[1] It primarily functions as a carboxypeptidase, converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7), thereby playing a protective role in cardiovascular health.[1][2] Beyond its physiological functions, ACE2 gained significant attention as the primary cellular entry receptor for coronaviruses, including SARS-CoV and SARS-CoV-2.[3][4] This dual role makes ACE2 a significant therapeutic target for a range of diseases.

This guide provides a comprehensive overview of fluorescent probes used to measure the enzymatic activity of ACE2, focusing on their mechanism, experimental protocols, and applications in research and drug discovery.

Core Principle: Intramolecularly Quenched Fluorogenic Substrates

The most prevalent method for measuring ACE2 activity utilizes intramolecularly quenched fluorogenic peptide substrates, often based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] These probes are synthetic peptides designed to be specific substrates for ACE2.

The general structure consists of a fluorophore and a quencher molecule linked by a short peptide sequence that is recognized and cleaved by ACE2.[6]

  • In the intact state: The fluorophore and quencher are in close proximity. The quencher absorbs the energy emitted by the fluorophore, resulting in minimal to no fluorescence signal.[3]

  • Upon enzymatic cleavage: ACE2, acting as a carboxypeptidase, hydrolyzes a peptide bond within the substrate.[3] This cleavage separates the fluorophore from the quencher.

  • Signal Generation: Freed from the quenching effect, the fluorophore emits light upon excitation, and this increase in fluorescence intensity is directly proportional to the enzymatic activity of ACE2.[3][7]

This "dark-to-light" mechanism provides a sensitive and continuous way to monitor ACE2 activity, making it highly suitable for high-throughput screening (HTS) applications.[8][9]

Caption: Mechanism of a quenched fluorescent probe for ACE2 activity.

Data Presentation: Characteristics of Common ACE2 Fluorescent Probes

Several fluorogenic substrates have been developed for measuring ACE2 activity. They differ in their peptide sequence, fluorophore/quencher pair, and kinetic properties. The choice of substrate can impact assay sensitivity and specificity.

Substrate Name/SequenceFluorophore (Ex/Em, nm)QuencherKm (µM)kcat/Km (M⁻¹s⁻¹)Selectivity Notes
TBC5180 Abz (o-aminobenzoyl)Phe(NO₂)581.3 x 10⁵Also hydrolyzed by ACE.[6]
TBC5182 Abz (o-aminobenzoyl)Tyr(NO₂)233.5 x 10⁴Selective for ACE2; not cleaved by ACE.[6]
Mca-APK(Dnp) Mca (7-methoxycoumarin) (320-330 / 380-420)Dnp (2,4-dinitrophenyl)Not SpecifiedNot SpecifiedWorks well in ACE2-proficient tissues with low background.[8]
Mca-YVADAPK(Dnp) Mca (7-methoxycoumarin)Dnp (2,4-dinitrophenyl)Not SpecifiedNot SpecifiedShows higher background and is also reactive with caspase-1 and ACE.[8]
Generic Substrate Mca (320 / 380)DnpNot SpecifiedNot SpecifiedCommonly used in commercial assay kits.[3]
Generic Substrate AMC (Aminomethylcoumarin) (550 / 585)Not SpecifiedNot SpecifiedNot SpecifiedUsed in some commercial inhibitor screening kits.[7]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate measurement of ACE2 activity and inhibitor screening.

General Protocol for Measuring ACE2 Activity

This protocol describes a method for determining ACE2 enzymatic activity in a sample (e.g., purified enzyme, cell lysate, or tissue homogenate) using a 96-well plate format.[8][10][11]

Materials:

  • ACE2 Source: Purified recombinant ACE2, cell lysate, or tissue homogenate.

  • ACE2 Fluorescent Substrate: e.g., Mca-APK(Dnp) at a 10 mM stock solution.

  • ACE2 Assay Buffer (1X): 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂.[8]

  • ACE1 Inhibitor (Optional): 100 mM Captopril stock.[8]

  • Other Protease Inhibitors (Optional): To prevent non-specific substrate degradation.[10]

  • ACE2 Specific Inhibitor: e.g., MLN-4760 (10 mM stock) for negative control.[8]

  • 96-well Plate: Black, flat-bottom for fluorescence assays.

  • Fluorescence Microplate Reader: Capable of excitation and emission at the substrate's wavelengths (e.g., Ex/Em = 320/420 nm).

Procedure:

  • Prepare Reagents: Thaw all reagents on ice and bring to room temperature before use. Prepare fresh dilutions as needed.

  • Plate Setup:

    • Sample Wells (S): Add 1-10 µL of the ACE2-containing sample.

    • Negative Control (NC): Add the same volume of sample, followed by 5 µL of a specific ACE2 inhibitor (e.g., MLN-4760). Incubate for 10-15 minutes at room temperature. This determines the background from non-ACE2 proteolytic activity.[8]

    • Blank Well (B): Add assay buffer instead of the ACE2 sample. This accounts for substrate auto-hydrolysis.[8]

  • Volume Adjustment: Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer. If using tissue homogenates, it is recommended to include other protease inhibitors in the buffer.[8][10]

  • Initiate Reaction: Prepare an ACE2 Substrate Mix by diluting the fluorescent substrate stock solution in ACE2 Assay Buffer to a final working concentration (e.g., 50-100 µM). Add 50 µL of the Substrate Mix to all wells, bringing the total volume to 100 µL.

  • Fluorescence Measurement:

    • Kinetic Mode (Recommended): Immediately place the plate in the microplate reader. Measure fluorescence intensity (e.g., Ex/Em = 320/420 nm) every 1-5 minutes for 30-120 minutes at room temperature or 37°C.[11]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 60 minutes) at the desired temperature, protected from light. Measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the fluorescence reading of the Blank well from all other readings.

    • For kinetic data, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

    • The specific ACE2 activity is the rate of the Sample well minus the rate of the Negative Control well.

prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitors) setup Plate Setup in 96-well Plate (Samples, Controls, Blanks) prep->setup adjust Adjust Volume to 50 µL with Assay Buffer setup->adjust initiate Initiate Reaction: Add 50 µL Substrate Mix to all wells adjust->initiate measure Measure Fluorescence (Kinetic or Endpoint Mode) initiate->measure analyze Data Analysis: Calculate Reaction Rate (Slope) measure->analyze

Caption: Experimental workflow for a general ACE2 activity assay.

Protocol for IC₅₀ Determination of ACE2 Inhibitors

This protocol is designed to determine the concentration of an inhibitor that causes 50% inhibition of ACE2 activity (IC₅₀).[9][12]

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the test compound (inhibitor) in the assay buffer containing an appropriate solvent (e.g., DMSO). The final solvent concentration should not exceed 1%.[3]

  • Plate Setup:

    • Enzyme Control (EC): 40 µL ACE2 working solution + 40 µL assay buffer (with solvent). Represents 100% activity.

    • Inhibitor Wells (I): 40 µL ACE2 working solution + 40 µL of each inhibitor dilution.

    • Blank (B): 80 µL assay buffer.

  • Pre-incubation: Add 40 µL of the ACE2 enzyme working solution to the EC and I wells. Add 40 µL of the corresponding inhibitor dilutions to the I wells and 40 µL of the assay buffer (with solvent) to the EC wells. Mix and pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 160 µL of the ACE2 fluorescent substrate solution to all wells.[12]

  • Measure Fluorescence: Incubate at 37°C and measure fluorescence at a set time point (e.g., 30 minutes) or kinetically.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_EnzymeControl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the data and determine the IC₅₀ value.[12]

Signaling Pathway Context: ACE2 in the Renin-Angiotensin System

Understanding the role of ACE2 within its primary signaling pathway, the Renin-Angiotensin System (RAS), is crucial for interpreting enzymatic data. ACE2 counterbalances the activity of Angiotensin-Converting Enzyme (ACE). While ACE generates the pro-inflammatory and vasoconstrictive Angiotensin II, ACE2 degrades it to the anti-inflammatory and vasodilatory Angiotensin-(1-7).[2][13][14]

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang19 Angiotensin-(1-9) AngI->Ang19 ACE2 Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Effects_Bad Vasoconstriction Inflammation Fibrosis AT1R->Effects_Bad Effects_Good Vasodilation Anti-inflammatory Anti-fibrotic MasR->Effects_Good

Caption: The counter-regulatory axes of the Renin-Angiotensin System.

Applications in Research and Drug Development

ACE2 fluorescent probes are invaluable tools with broad applications:

  • High-Throughput Screening (HTS): The simplicity and scalability of these assays make them ideal for screening large compound libraries to identify novel ACE2 inhibitors or activators.[6][7]

  • Drug Discovery and Characterization: They are used to determine the potency (IC₅₀) and mechanism of action of lead compounds targeting ACE2.[9]

  • Disease Research: These assays help researchers quantify changes in ACE2 activity in various tissues and biological fluids, providing insights into the pathophysiology of cardiovascular diseases, hypertension, and COVID-19.[15][16]

  • Basic Research: They enable the study of ACE2 substrate specificity and kinetic parameters, contributing to a fundamental understanding of the enzyme's function.[6]

References

A Comprehensive Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Fluorogenic Substrate for Caspase-1 and ACE2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH, a valuable tool for studying the enzymatic activity of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). This document details the molecule's chemical properties, its mechanism of action as a FRET-based substrate, and provides a foundation for its application in experimental settings. Included are key data on its molecular characteristics, a discussion of the relevant signaling pathways, and diagrams to illustrate experimental workflows and enzymatic cleavage.

Introduction

This compound is a synthetic peptide that serves as a highly sensitive tool for the detection of proteolytic activity. Its design incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), positioned at opposite ends of a specific peptide sequence. This sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), is recognized and cleaved by two enzymes of significant biomedical interest: Caspase-1, a key mediator of inflammation and pyroptosis, and Angiotensin-Converting Enzyme 2 (ACE2), a critical regulator of the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus. The versatility of this substrate makes it a cornerstone in research areas ranging from immunology and apoptosis to cardiovascular disease and virology.

Molecular Characteristics

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental assays. There can be slight variations in molecular weight and formula depending on whether the compound is in its free form or as a trifluoroacetate (TFA) salt, which is often used to improve solubility and stability.

PropertyValue (Free Form)Value (TFA Salt)Citation
Molecular Formula C53H64N10O19C55H65F3N10O21[1][2]
Molecular Weight 1145.13 g/mol 1259.15 g/mol [1]
CAS Number 189696-01-3Not applicable[2]

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca fluorophore and the Dnp quencher results in the suppression of fluorescence. When an active enzyme, either Caspase-1 or ACE2, recognizes and cleaves the peptide sequence, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a measurable increase in fluorescence intensity. The specific cleavage sites for each enzyme are crucial for understanding the substrate's utility.

  • Caspase-1: Cleaves the peptide bond between Alanine (Ala) and Aspartic Acid (Asp).

  • ACE2: Cleaves the peptide bond between Proline (Pro) and Lysine (Lys).[3]

The fluorescence of the liberated Mca group can be monitored to quantify enzyme activity. The optimal excitation and emission wavelengths for the cleaved Mca fluorophore are approximately 328 nm and 420 nm, respectively.

FRET_Mechanism cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Mca Mca Peptide YVADAP-Lys Mca->Peptide Dnp Dnp Mca->Dnp FRET (Fluorescence Quenched) Peptide->Dnp Mca_cleaved Mca-Peptide Fragment Fluorescence Fluorescence Detected Mca_cleaved->Fluorescence Emits Light Dnp_cleaved Lys(Dnp)-OH Fragment Enzyme Caspase-1 or ACE2 Cleaved_Substrate_Node Cleaved Products Enzyme->Cleaved_Substrate_Node Enzymatic Cleavage Intact_Substrate_Node Intact Substrate

Caption: Mechanism of FRET-based detection of enzymatic activity.

Relevant Signaling Pathways

Caspase-1 and the Inflammasome Pathway

Caspase-1 is a cysteine protease that plays a central role in the innate immune system.[4] It is activated within a multiprotein complex called the inflammasome. The inflammasome assembles in response to various pathogenic and sterile danger signals. Once activated, Caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[4] These cytokines are potent mediators of inflammation. Caspase-1 activation also leads to a form of programmed cell death known as pyroptosis.

Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-activates to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Simplified overview of the NLRP3 inflammasome pathway.

ACE2 and the Renin-Angiotensin System (RAS)

ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), which is a critical regulator of blood pressure, fluid, and electrolyte balance.[5] ACE2 acts as a counter-regulatory enzyme to Angiotensin-Converting Enzyme (ACE). While ACE converts angiotensin I to the vasoconstrictor angiotensin II, ACE2 primarily converts angiotensin II into angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[6] This balance is crucial for cardiovascular homeostasis.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converted by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 converted by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction leads to ACE2 ACE2 Vasodilation Vasodilation Angiotensin_1_7->Vasodilation leads to

Caption: The central role of ACE2 in the Renin-Angiotensin System.

Experimental Protocols

While specific, detailed protocols can vary between laboratories and experimental setups, the following provides a general framework for utilizing this compound in enzymatic assays.

General Assay Principle

The core of the assay involves incubating the enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate) with a known concentration of the this compound substrate in an appropriate assay buffer. The reaction is monitored over time by measuring the increase in fluorescence using a fluorometer or a microplate reader set to the optimal excitation and emission wavelengths for Mca (Ex/Em = ~328/420 nm).

Suggested Experimental Workflow

Experimental_Workflow Sample_Prep 1. Sample Preparation (e.g., cell lysis, tissue homogenization) Protein_Quant 2. Protein Quantification Sample_Prep->Protein_Quant Assay_Setup 3. Assay Setup (enzyme, substrate, buffer in 96-well plate) Protein_Quant->Assay_Setup Incubation 4. Incubation (e.g., 37°C, protected from light) Assay_Setup->Incubation Fluorescence_Reading 5. Fluorescence Measurement (Ex/Em = ~328/420 nm) Incubation->Fluorescence_Reading Data_Analysis 6. Data Analysis (calculate enzyme activity) Fluorescence_Reading->Data_Analysis

References

The Core Principles of FRET-Based Peptide Substrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with Förster Resonance Energy Transfer (FRET)-based peptide substrates. These powerful tools are instrumental in the study of enzyme activity, particularly in the fields of biochemistry and drug discovery, offering a sensitive and continuous method for monitoring molecular interactions.

The Fundamental Principle of FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] When the donor fluorophore is excited by a light source, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[3][4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular proximity.[1]

Several key conditions must be met for FRET to occur:

  • The donor and acceptor molecules must be in close proximity.[3][4]

  • The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.[3][4]

  • The transition dipole moments of the donor and acceptor must be favorably oriented.[3]

Design and Mechanism of FRET-Based Peptide Substrates

FRET-based peptide substrates are intelligently designed molecules that leverage the principles of FRET to report on the activity of specific enzymes, most notably proteases and kinases. The core of their design involves a peptide sequence that is recognized and cleaved by the target enzyme. This peptide is flanked by a FRET donor-acceptor pair.

In its intact state, the peptide substrate holds the donor and acceptor in close proximity, allowing for efficient FRET. Upon excitation of the donor, the energy is transferred to the acceptor, which then either fluoresces at its own characteristic wavelength (if it is also a fluorophore) or dissipates the energy as heat (if it is a quencher). In either case, the donor's fluorescence is significantly diminished or "quenched."

When the target enzyme cleaves the peptide sequence, the donor and acceptor are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence (if it was fluorescent). This change in fluorescence provides a direct and continuous readout of enzymatic activity.

FRET_Mechanism cluster_cleaved Cleaved Substrate Donor_intact D Acceptor_intact A Donor_intact->Acceptor_intact Energy Transfer Peptide_intact Peptide Substrate Donor_intact->Peptide_intact FRET FRET Peptide_intact->Acceptor_intact Peptide_frag1 Fragment 1 Donor_cleaved D Donor_cleaved->Peptide_frag1 Donor_Fluorescence Donor Fluorescence Donor_cleaved->Donor_Fluorescence Acceptor_cleaved A Peptide_frag2 Fragment 2 Peptide_frag2->Acceptor_cleaved Excitation Excitation Light Excitation->Donor_intact Excitation->Donor_cleaved Enzyme Enzyme (e.g., Protease) Enzyme->Peptide_intact Cleavage

Mechanism of a FRET-based peptide substrate for enzyme detection.

Quantitative Data for FRET-Based Assays

The selection of an appropriate FRET pair is critical for the successful design of a peptide substrate. The choice depends on factors such as the spectral overlap, quantum yield of the donor, and the extinction coefficient of the acceptor. The Förster radius (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%.

Table 1: Spectral Properties and Förster Radii of Common FRET Pairs
DonorAcceptorDonor Ex (nm)Donor Em (nm)Acceptor Ex (nm)Acceptor Em (nm)R₀ (Å)
FluoresceinTetramethylrhodamine49452055558055
IAEDANSFluorescein33649049452046
EDANSDabcyl336490453-33
FluoresceinQSY 7/9494520560-61
CFPYFP43347651352749
mCeruleanmVenus43347551552857
Cy3Cy555057065067050

Data compiled from various sources.[3][4] R₀ values can vary depending on the specific molecular context and measurement conditions.

Table 2: Kinetic Parameters Determined Using FRET-Based Substrates (Example: Protease Assays)
EnzymeSubstrate (FRET Pair)Kₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
SENP1CyPet-preSUMO1-YPet--(3.2 ± 0.55) x 10⁷
BACE1Rhodamine-based FRET peptide---
HCV NS3/4A ProteaseECFP-linker-Citrine---

Note: Specific kinetic parameters are highly dependent on the enzyme, substrate sequence, and assay conditions. The table provides examples of enzymes studied with FRET substrates; for precise values, refer to the specific scientific literature.[5][6][7]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for performing FRET-based assays for proteases and kinases.

FRET-Based Protease Assay

This protocol outlines the steps for measuring the activity of a protease using a FRET-based peptide substrate.

Materials:

  • Purified protease of interest

  • FRET-based peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts, reducing agents)

  • Microplate reader with fluorescence detection capabilities (excitation and emission filters appropriate for the chosen FRET pair)

  • 384-well black microplates

  • Positive and negative controls (e.g., a known inhibitor for the negative control)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified protease in an appropriate buffer.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 384-well black microplate, add the assay buffer to all wells.

    • Add the test compounds (e.g., potential inhibitors) or vehicle control (e.g., DMSO) to the respective wells.

    • Add the FRET peptide substrate to all wells to a final concentration typically in the low micromolar range.

    • Initiate the reaction by adding the protease to all wells except the "no enzyme" control wells. The final enzyme concentration should be in the nanomolar range, optimized to give a linear reaction rate over the desired time course.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).

    • Set the excitation and emission wavelengths for both the donor and acceptor fluorophores.

  • Data Analysis:

    • For each time point, calculate the ratio of acceptor to donor fluorescence or simply monitor the increase in donor fluorescence.

    • Plot the fluorescence signal versus time. The initial velocity of the reaction is determined from the slope of the linear portion of this curve.

    • Compare the reaction rates in the presence of test compounds to the control to determine the percent inhibition.

    • For kinetic studies (Kₘ and k꜀ₐₜ), vary the substrate concentration while keeping the enzyme concentration constant and measure the initial velocities. Fit the data to the Michaelis-Menten equation.

Protease_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) start->reagent_prep plate_setup Plate Setup (Buffer, Compounds, Substrate) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Enzyme) plate_setup->reaction_init data_acq Data Acquisition (Fluorescence Reading) reaction_init->data_acq data_analysis Data Analysis (Calculate Rates, Inhibition) data_acq->data_analysis end End data_analysis->end

Workflow for a typical FRET-based protease assay.
FRET-Based Kinase Assay

FRET-based kinase assays often employ a slightly different design. A common approach is the LanthaScreen® TR-FRET (Time-Resolved FRET) assay.

Principle:

This assay is a competitive binding assay. A fluorescently labeled ATP-competitive inhibitor (tracer) binds to the kinase. A terbium- or europium-labeled antibody (donor) binds to a tag on the kinase. When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. Unlabeled ATP-competitive inhibitors from a compound library will displace the tracer, leading to a decrease in the TR-FRET signal.

Materials:

  • Purified, tagged kinase

  • LanthaScreen® Eu- or Tb-labeled antibody specific for the tag

  • Fluorescently labeled kinase tracer

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

  • 384-well black or white microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the kinase, antibody, and tracer in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the test compounds or vehicle control.

    • Add a pre-mixed solution of the kinase and the labeled antibody.

    • Initiate the binding reaction by adding the fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal in a compatible plate reader. This involves a delay after excitation to reduce background fluorescence, followed by measuring the emission from both the donor and the acceptor.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Kinase_Assay_Signaling cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_A Tagged Kinase Antibody_A Eu-Antibody (Donor) Tracer_A Fluorescent Tracer (Acceptor) High_FRET High TR-FRET Kinase_B Tagged Kinase Antibody_B Eu-Antibody (Donor) Tracer_B Fluorescent Tracer (Acceptor) Inhibitor Inhibitor Low_FRET Low TR-FRET

Signaling pathway of a TR-FRET based kinase inhibitor assay.

Applications in Drug Discovery

FRET-based peptide substrates are invaluable in drug discovery for several reasons:

  • High-Throughput Screening (HTS): The homogenous, "mix-and-read" format of FRET assays makes them highly amenable to automation and HTS of large compound libraries to identify enzyme inhibitors.

  • Mechanism of Action Studies: These assays can be used to determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

  • Enzyme Characterization: FRET substrates are used to determine the kinetic parameters of enzymes, providing insights into their catalytic efficiency and substrate specificity.

  • Real-time Monitoring: The continuous nature of FRET assays allows for the real-time monitoring of enzyme kinetics, which is advantageous over endpoint assays.

Conclusion

FRET-based peptide substrates represent a sophisticated and powerful technology for the study of enzyme activity. Their sensitivity, versatility, and amenability to high-throughput formats have made them a cornerstone in academic research and industrial drug discovery. A thorough understanding of the underlying principles of FRET, coupled with careful assay design and execution, enables researchers to gain deep insights into enzyme function and to identify and characterize novel therapeutic agents.

References

The Dichotomous Role of ACE2 in the Cardiovascular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) has emerged as a critical regulator of cardiovascular homeostasis, acting as a key counter-regulatory enzyme within the renin-angiotensin system (RAS).[1][2] Initially identified as a homolog of angiotensin-converting enzyme (ACE), ACE2 is a type I transmembrane glycoprotein with a catalytically active ectodomain that plays a pivotal role in cardiovascular health and disease.[3] This technical guide provides an in-depth exploration of the function of ACE2 in the cardiovascular system, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support advanced research and drug development efforts.

Core Function of ACE2 in the Renin-Angiotensin System

The classical RAS pathway involves the conversion of angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II) by ACE. Ang II then binds to the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and increased blood pressure.

ACE2 functions as a negative regulator of this axis by converting Ang II to angiotensin-(1-7) [Ang-(1-7)].[1] Ang-(1-7) subsequently binds to the Mas receptor (MasR), eliciting vasodilatory, anti-inflammatory, and anti-fibrotic effects, thereby counteracting the detrimental actions of Ang II.[4] This protective arm of the RAS is often referred to as the ACE2/Ang-(1-7)/MasR axis.

Signaling Pathway of the Renin-Angiotensin System and the Role of ACE2

Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin-(1-7) Ang_II->Ang_1_7 ACE2 AT1R AT1 Receptor Ang_II->AT1R binds to MasR Mas Receptor Ang_1_7->MasR binds to Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction leads to Vasodilation Vasodilation, Anti-inflammation, Anti-fibrosis MasR->Vasodilation leads to Renin Renin ACE ACE ACE2 ACE2

Caption: The Renin-Angiotensin System showing the classical (ACE/Ang II/AT1R) and protective (ACE2/Ang-(1-7)/MasR) axes.

Quantitative Data on ACE2 Function in the Cardiovascular System

The physiological importance of ACE2 is underscored by preclinical studies utilizing knockout and overexpression models. These studies provide critical quantitative data on the role of ACE2 in regulating blood pressure and cardiac function.

Table 1: Blood Pressure Phenotype in ACE2 Knockout (KO) Mice
Genetic BackgroundConditionMean Arterial Pressure (mmHg) - Wild Type (WT)Mean Arterial Pressure (mmHg) - ACE2 KOFold Change/DifferenceReference
C57BL/6Baseline~124~131~+7 mmHg[5][6]
129/SvEvBaseline131 ± 2133 ± 2No significant difference[5][6]
129/SvEvAng II Infusion (2 weeks)169 ± 6195 ± 6+26 mmHg (significantly higher)[5][6]
Table 2: Cardiac Function in Genetically Modified Mouse Models of ACE2
ModelParameterWild Type (WT)Genetically ModifiedEffect of ACE2 AlterationReference
ACE2 KnockoutEjection Fraction (%)Not specifiedSignificantly decreasedImpaired systolic function[7]
Cardiac-specific ACE2 OverexpressionEjection Fraction (%) after Myocardial Infarction~40%~60%Preserved cardiac function[8]
Cardiac-specific ACE2 OverexpressionFractional Shortening (%) after Myocardial Infarction~20%~30%Preserved cardiac function[8]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cardiovascular research. This section details key methodologies for studying the function of ACE2.

Measurement of ACE2 Activity in Biological Samples

A common method for quantifying ACE2 activity is a fluorometric assay based on a quenched fluorescent substrate.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by ACE2, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • ACE2 fluorometric substrate (e.g., Mca-YVADAPK(Dnp))

  • ACE2 specific inhibitor (e.g., MLN-4760) for determining specific activity

  • Assay buffer (e.g., 1 M NaCl, 75 mM Tris-HCl, 0.5 mM ZnCl2, pH 6.5)

  • Protease inhibitor cocktail

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~320/420 nm)

  • Recombinant ACE2 for standard curve

Procedure:

  • Sample Preparation: Homogenize tissue or use serum/plasma samples. Add protease inhibitors to prevent non-specific degradation.

  • Reaction Setup: In a 96-well plate, add samples, standards, and controls. For each sample, prepare a parallel reaction containing the ACE2 specific inhibitor.

  • Substrate Addition: Add the ACE2 fluorometric substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence intensity kinetically over a defined period (e.g., 30-120 minutes).

  • Data Analysis: Calculate the rate of substrate cleavage (slope of fluorescence over time). Subtract the rate of the inhibitor-treated sample from the total rate to determine ACE2-specific activity. Generate a standard curve using recombinant ACE2 to quantify the activity in the samples.

Experimental Workflow for Measuring ACE2 Activity

Start Start SamplePrep Sample Preparation (Tissue homogenate, Serum, etc.) + Protease Inhibitors Start->SamplePrep PlateSetup Plate Setup (Samples, Standards, Controls +/- ACE2 Inhibitor) SamplePrep->PlateSetup AddSubstrate Add Fluorometric Substrate PlateSetup->AddSubstrate Incubate Incubate at RT/37°C AddSubstrate->Incubate Measure Kinetic Fluorescence Reading (Ex/Em ~320/420 nm) Incubate->Measure Analyze Data Analysis (Calculate specific activity) Measure->Analyze End End Analyze->End

Caption: Workflow for the fluorometric measurement of ACE2 activity.

Induction of Myocardial Infarction in Mice

The mouse model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation is a widely used model to study the effects of ACE2 on cardiac injury and remodeling.

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.

  • Surgical Preparation: Shave the chest area and sterilize the surgical site.

  • Thoracotomy: Make a small incision in the chest to expose the heart.

  • LAD Ligation: Identify the LAD coronary artery and ligate it with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Closure: Close the chest wall, and allow the animal to recover.

  • Post-operative Care: Provide analgesics and monitor the animal closely.

Assessment of Infarct Size and Cardiac Function:

  • Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at different time points post-MI.

  • Histology: Use stains like Triphenyltetrazolium chloride (TTC) to determine the infarct size and Masson's trichrome to assess fibrosis.

The Role of ACE2 in Vascular Biology

ACE2 is expressed in endothelial cells and vascular smooth muscle cells, where it plays a crucial role in maintaining vascular tone and endothelial function. The ACE2/Ang-(1-7)/MasR axis promotes the production of nitric oxide (NO) and prostacyclin, leading to vasodilation.[9] It also exerts anti-inflammatory effects by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines in the vasculature.[10]

ACE2 and Atherosclerosis

The anti-inflammatory and anti-proliferative effects of the ACE2/Ang-(1-7)/MasR axis suggest a protective role against atherosclerosis. ACE2 can degrade the pro-atherosclerotic Ang II and generate the anti-atherosclerotic Ang-(1-7).[2] Studies in animal models have shown that ACE2 deficiency is associated with increased plaque accumulation and vascular inflammation.[11]

Conclusion

ACE2 is a multifaceted enzyme with a critical protective role in the cardiovascular system. By counterbalancing the classical RAS, the ACE2/Ang-(1-7)/MasR axis helps to regulate blood pressure, maintain cardiac function, and protect the vasculature from inflammation and fibrosis. The quantitative data from preclinical models clearly demonstrate the detrimental effects of ACE2 deficiency and the beneficial outcomes of ACE2 overexpression in various cardiovascular disease states. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the complex biology of ACE2 and explore its therapeutic potential for cardiovascular diseases. Future research should continue to delineate the intricate signaling pathways and regulatory mechanisms of ACE2 to develop novel therapeutic strategies targeting this crucial enzyme.

References

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Fluorogenic Substrate for Caspase-1 and ACE2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate utilized in the detection of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity. This technical guide provides a comprehensive overview of its discovery, mechanism of action, key applications, and detailed experimental protocols. The substrate's design is based on the principles of Fluorescence Resonance Energy Transfer (FRET), enabling real-time monitoring of enzymatic activity in a continuous assay format. Its utility spans a wide range of research areas, from the study of inflammatory processes and apoptosis to investigations into the physiological roles of ACE2.

Core Compound Details

This compound is a synthetic peptide composed of a specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro) flanked by a fluorophore and a quencher molecule. The N-terminus is modified with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, which serves as the fluorescent donor. The C-terminal lysine residue is derivatized with a 2,4-dinitrophenyl (Dnp) group, the quenching acceptor.

The peptide sequence YVAD is a well-established recognition and cleavage site for caspase-1. In its intact form, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence through FRET. Upon enzymatic cleavage of the peptide bond between the aspartic acid (Asp) and alanine (Ala) residues by caspase-1, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. Similarly, ACE2 has been shown to cleave this substrate, though at a different position.

Physicochemical and Spectroscopic Properties

PropertyValue
Molecular Formula C₅₃H₆₄N₁₀O₁₉
Molecular Weight 1145.13 g/mol
Excitation Wavelength (λex) ~325-365 nm
Emission Wavelength (λem) ~392-440 nm
Purity Typically >95% (as determined by HPLC)
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Quantitative Data for this compound and Related Substrates

SubstrateEnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Ac-YVAD-AMCCaspase-19.7141,400,000
Ac-WEHD-AMCCaspase-12312520,000
Ac-DEVD-AMCCaspase-310.116.51,630,000

Note: The data presented above is for comparative purposes and was not obtained using this compound. Researchers should determine the kinetic parameters for this compound under their specific experimental conditions.

Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caspase-1 is a key inflammatory caspase that plays a critical role in the innate immune response. Its activation is tightly regulated by large, multi-protein complexes known as inflammasomes. The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, leading to the processing and activation of pro-caspase-1.

Caspase1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR Signal 1: Priming NFkB NF-κB Signaling TLR->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription proIL1B pro-IL-1β proIL1B_mRNA->proIL1B Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL1B Mature IL-1β Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_protein->Inflammasome Assembly ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Casp1->proIL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces K_efflux K+ Efflux / ROS K_efflux->NLRP3_protein Signal 2: Activation

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the general workflow for measuring caspase-1 activity using this compound.

Caspase1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A Prepare Cell Lysates or Purified Enzyme E Add Lysate/Enzyme, Buffer, and Controls to Microplate Wells A->E B Prepare Assay Buffer B->E C Prepare Substrate Stock Solution (this compound in DMSO) F Initiate Reaction by Adding This compound C->F D Prepare Controls (e.g., No Enzyme, Inhibitor) D->E E->F G Incubate at 37°C F->G H Measure Fluorescence at λex=325-365nm, λem=392-440nm G->H I Record Data Over Time (Kinetic Measurement) H->I J Calculate Reaction Velocity I->J K Plot Data and Determine Enzyme Activity J->K

Methodological & Application

Application Notes and Protocols for Caspase-1 Activity Assay using Mca-YVADAP-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals.[3] Upon activation, the inflammasome promotes the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[4] Active caspase-1 then proteolytically cleaves the precursors of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[1][4] This cascade of events initiates a potent inflammatory response. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

The Mca-YVADAP-Lys(Dnp)-OH assay provides a sensitive and continuous method for measuring caspase-1 activity. This fluorogenic substrate is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD).[2] The peptide is labeled with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[5] Upon cleavage by active caspase-1 at the aspartic acid residue, the Mca-containing fragment is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.

Principle of the Assay

The this compound substrate is a highly specific peptide sequence recognized and cleaved by caspase-1. The substrate is flanked by a fluorophore (Mca) and a quencher (Dnp). In its uncleaved state, the close proximity of the quencher to the fluorophore results in a low fluorescence signal due to FRET. When active caspase-1 is present in the sample, it cleaves the peptide sequence, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a significant increase in fluorescence that is directly proportional to the caspase-1 activity in the sample. The fluorescence can be monitored kinetically to determine the rate of the enzymatic reaction.

Signaling Pathway

Caspase1_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Secreted PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome Assembly PRR->Inflammasome Activation ASC ASC Adaptor ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Recruitment Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Cleavage & Activation Mature_IL1b Mature IL-1β Active_Casp1->Mature_IL1b Cleavage Mature_IL18 Mature IL-18 Active_Casp1->Mature_IL18 Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Mature_IL1b Pro_IL18 Pro-IL-18 Pro_IL18->Mature_IL18 Secreted_IL1b Secreted IL-1β Mature_IL1b->Secreted_IL1b Secretion Secreted_IL18 Secreted IL-18 Mature_IL18->Secreted_IL18 Secretion Inflammation Inflammation Secreted_IL1b->Inflammation Secreted_IL18->Inflammation

Experimental Workflow

Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction & Detection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with LPS, Nigericin) Cell_Lysis 2. Cell Lysis (in appropriate lysis buffer) Cell_Culture->Cell_Lysis Lysate_Collection 3. Collect Supernatant (Cell Lysate) Cell_Lysis->Lysate_Collection Add_Lysate 4. Add Cell Lysate to each well Lysate_Collection->Add_Lysate Add_Inhibitor 5. Add Inhibitor (optional) (e.g., Ac-YVAD-CHO) Add_Lysate->Add_Inhibitor Add_Buffer 6. Add Assay Buffer Add_Inhibitor->Add_Buffer Add_Substrate 7. Add this compound Add_Buffer->Add_Substrate Incubate 8. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 9. Read Fluorescence (Ex/Em = 365/440 nm) Incubate->Read_Fluorescence Plot_Data 10. Plot Fluorescence vs. Time Read_Fluorescence->Plot_Data Calc_Activity 11. Calculate Caspase-1 Activity Plot_Data->Calc_Activity

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundTargetMolT6553-20°C, protect from light
Recombinant Human Caspase-1R&D Systems2225-SE-80°C
Caspase-1 Inhibitor (Ac-YVAD-CHO)Cayman Chemical10016-20°C
96-well black, flat-bottom microplateCorning3603Room Temperature
HEPESSigma-AldrichH3375Room Temperature
SucroseSigma-AldrichS7903Room Temperature
CHAPSSigma-AldrichC3023Room Temperature
DTTSigma-AldrichD9779-20°C
EDTASigma-AldrichE9884Room Temperature
DMSOSigma-AldrichD8418Room Temperature

Buffer Preparation

Cell Lysis Buffer (Store at 4°C)

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 0.1% CHAPS

  • 1 mM DTT

  • 0.1 mM EDTA

2X Reaction Buffer (Prepare fresh)

  • 100 mM HEPES, pH 7.2

  • 10% Sucrose

  • 0.1% CHAPS

  • 10 mM DTT

Experimental Protocols

A. Sample Preparation (Cell Lysates)
  • Culture cells to the desired density in appropriate medium.

  • Induce caspase-1 activation using a known stimulus (e.g., LPS priming followed by nigericin treatment for THP-1 cells). Include an untreated control group.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

B. Caspase-1 Activity Assay
  • Prepare the 2X Reaction Buffer immediately before use by adding DTT to a final concentration of 10 mM.

  • In a 96-well black microplate, add the following to each well:

    • Sample wells: 50 µL of cell lysate (containing 50-100 µg of total protein).

    • Positive control: 50 µL of assay buffer containing a known amount of active recombinant caspase-1.

    • Negative control (no enzyme): 50 µL of Cell Lysis Buffer.

    • Inhibitor control: 50 µL of cell lysate pre-incubated with 10 µM Ac-YVAD-CHO for 15 minutes at 37°C.

    • Blank (no substrate): 50 µL of cell lysate.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Prepare a 2X working solution of the this compound substrate in the 1X Reaction Buffer (final concentration in the well should be 10-20 µM).

  • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells except the blank. For the blank well, add 100 µL of 1X Reaction Buffer without the substrate.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 440 nm.[6] Read kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis

  • Subtract the background fluorescence (from the blank well) from all other readings.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

  • The caspase-1 activity can be expressed as V₀ or can be quantified using a standard curve generated with a known concentration of the free Mca fluorophore.

  • To determine the specificity of the assay, compare the activity in the sample wells with the inhibitor control wells. A significant reduction in fluorescence in the presence of Ac-YVAD-CHO confirms that the measured activity is specific to caspase-1.

Example Data

The following table shows representative data from a caspase-1 activity assay using lysates from untreated and nigericin-treated THP-1 cells.

SampleMean V₀ (ΔRFU/min)Standard Deviation% Inhibition (with Ac-YVAD-CHO)
Untreated THP-1 Lysate15.21.8N/A
Nigericin-treated THP-1 Lysate125.89.7N/A
Nigericin-treated + Ac-YVAD-CHO18.52.185.3%
Recombinant Caspase-1 (Positive Control)180.412.3N/A
No Enzyme Control2.10.5N/A

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background fluorescence - Substrate degradation- Contaminated reagents- Aliquot the substrate and protect from light- Use fresh, high-quality reagents and buffers
Low or no signal - Inactive enzyme- Insufficient enzyme concentration- Incorrect filter settings- Use a new vial of enzyme or prepare fresh lysates- Increase the amount of lysate per well- Verify the excitation/emission wavelengths
Non-linear reaction kinetics - Substrate depletion- Enzyme instability- Use a lower enzyme concentration or monitor the reaction for a shorter period- Ensure the assay is performed at the optimal pH and temperature
High signal in inhibitor control - Non-specific protease activity- Ineffective inhibitor- Confirm inhibitor concentration and pre-incubation time- Consider using additional protease inhibitors in the lysis buffer (caspase-1 specific)

References

Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH In Vitro Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive fluorogenic substrate utilized for the in vitro characterization of caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate incorporates a 7-methoxycoumarin (Mca) fluorescent moiety and a 2,4-dinitrophenyl (Dnp) quenching group. In its intact state, the fluorescence of the Mca group is suppressed by the proximal Dnp quencher through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide sequence separating the Mca and Dnp results in a significant increase in fluorescence, providing a direct measure of enzyme activity. The YVAD sequence is a recognized cleavage site for caspase-1, a key mediator of inflammation and pyroptosis.[3]

This document provides detailed application notes and protocols for the use of this compound in in vitro enzyme kinetics assays, with a primary focus on caspase-1.

Data Presentation

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-1 This compound TBDTBDTBD
Caspase-1Ac-WEHD-AFCNot ReportedNot Reported522,000[4]
Caspase-1Ac-YVAD-AFCNot ReportedNot ReportedVariable[3]
Caspase-1Ac-WQPD-AFCNot ReportedNot Reported>5,140 (selectivity)[4]

TBD: To be determined experimentally.

Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammasome signaling pathway, leading to the processing of pro-inflammatory cytokines.

Caspase1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR binds Inflammasome Inflammasome Complex PRR->Inflammasome initiates assembly ASC ASC Adaptor Protein ASC->Inflammasome recruited to Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruited and auto-activated Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inflammasome->Casp1 activates

Caption: Caspase-1 activation within the inflammasome complex.

Experimental Protocols

Reagent Preparation

a. Assay Buffer:

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 10 mM Dithiothreitol (DTT) - Add fresh before use

  • 1 mM EDTA

  • 10% Glycerol

  • 0.1% CHAPS

b. Recombinant Human Caspase-1:

  • Reconstitute lyophilized enzyme in a buffer recommended by the supplier (e.g., PBS with glycerol).

  • Determine the active enzyme concentration.

  • For a typical fluorometric assay, a final concentration of 0.5-1 unit of caspase-1 per well is recommended.

c. This compound Substrate:

  • Prepare a stock solution of 1-10 mM in DMSO.

  • Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-1 in vitro kinetics assay.

Caspase1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Stocks Plate_Setup Prepare 96-well black plate with serial dilutions of substrate Reagent_Prep->Plate_Setup Enzyme_Add Add Recombinant Caspase-1 to each well to initiate reaction Plate_Setup->Enzyme_Add Incubate Incubate at 37°C Enzyme_Add->Incubate Measure Measure fluorescence kinetically (Ex/Em = ~325/~392 nm) Incubate->Measure Plot_Data Plot initial velocity (RFU/min) vs. Substrate Concentration Measure->Plot_Data Fit_Curve Fit data to Michaelis-Menten equation Plot_Data->Fit_Curve Determine_Kinetics Determine Km and Vmax Fit_Curve->Determine_Kinetics

Caption: General workflow for caspase-1 enzyme kinetics assay.

In Vitro Caspase-1 Activity Assay Protocol

This protocol is designed for a 96-well plate format.

  • Prepare Substrate Dilutions:

    • In a 96-well black, flat-bottom plate, perform serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A typical final volume per well is 100 µL.

    • Include wells with Assay Buffer only (no substrate) as a background control.

  • Enzyme Preparation and Reaction Initiation:

    • Prepare a working solution of recombinant human caspase-1 in cold Assay Buffer.

    • Initiate the enzymatic reaction by adding a fixed amount of the caspase-1 working solution to each well (e.g., 10 µL to achieve a final volume of 100 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

      • Excitation Wavelength: ~325 nm

      • Emission Wavelength: ~392 nm

    • The readings should be taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence (from wells without substrate) from all readings.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

      V = (Vmax * [S]) / (Km + [S])

      Where:

      • V = Initial velocity

      • Vmax = Maximum velocity

      • [S] = Substrate concentration

      • Km = Michaelis constant

Conclusion

This compound is a valuable tool for the kinetic analysis of caspase-1 and ACE2. The provided protocols offer a robust framework for determining the enzymatic activity and kinetic parameters of these important enzymes. Adherence to best practices in reagent preparation and data analysis will ensure the generation of high-quality, reproducible results, aiding in the exploration of inflammatory pathways and the development of novel therapeutics.

References

Application Notes and Protocols for ACE2 Activity Measurement in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a critical role in cardiovascular physiology and acting as the primary receptor for SARS-CoV and SARS-CoV-2 viruses.[1][2] Accurate measurement of ACE2 enzymatic activity in tissue homogenates is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic modulators.

This document provides a detailed protocol for a fluorometric assay to determine ACE2 activity in tissue homogenates. The assay utilizes a synthetic peptide substrate that releases a quantifiable fluorophore upon cleavage by ACE2.[3] An ACE2-specific inhibitor is used to ensure the specificity of the measured activity.[2][3]

Principle of the Assay

The fluorometric assay for ACE2 activity is based on the cleavage of a synthetic peptide substrate, typically containing a methoxycoumarin (MCA) group quenched by a 2,4-dinitrophenyl (Dnp) group.[4][5] In its intact form, the fluorescence of the MCA is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] Active ACE2 in the tissue homogenate cleaves the peptide substrate, separating the MCA from the Dnp quencher and resulting in an increase in fluorescence.[4] The rate of fluorescence increase is directly proportional to the ACE2 activity in the sample. The specificity of the reaction is confirmed by running a parallel reaction in the presence of a specific ACE2 inhibitor.[1][3]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
ACE2 Activity Assay KitAbcamab273297
Dounce HomogenizerVWR89026-384
96-well black, flat-bottom microplateCorning3603
Fluorescence microplate readerMolecular DevicesSpectraMax M5
BCA Protein Assay KitThermo Fisher Scientific23225
Protease Inhibitor CocktailRoche11836170001
Phosphate Buffered Saline (PBS)Gibco10010023
Deionized Water------
Microcentrifuge TubesEppendorf022363204
Pipettes and Tips------

Experimental Protocols

Tissue Homogenate Preparation

This protocol is designed for approximately 100 mg of tissue. The volumes should be adjusted proportionally for different tissue amounts.

  • Tissue Excision and Washing: Excise the tissue of interest and place it in ice-cold PBS. Wash the tissue thoroughly with ice-cold PBS to remove any blood contaminants.

  • Mincing: Place the tissue on a pre-chilled petri dish on ice. Mince the tissue into small pieces using a clean scalpel.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce homogenizer.

    • Add 400 µL of ice-cold ACE2 Lysis Buffer (typically provided in assay kits, or a buffer containing 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100) with a protease inhibitor cocktail.[3][6]

    • Homogenize the tissue on ice with 10-15 strokes of the pestle.[3][7]

  • Incubation and Clarification:

    • Transfer the homogenate to a microcentrifuge tube and incubate on ice for 10 minutes.[3]

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE2 enzyme, and transfer it to a new pre-chilled microcentrifuge tube. Keep the supernatant on ice.

  • Protein Quantification: Determine the protein concentration of the tissue lysate using a BCA Protein Assay Kit or a similar protein quantification method.[3] This is crucial for normalizing the ACE2 activity.

  • Storage: It is recommended to use the fresh lysate immediately for the ACE2 activity assay.[3] If necessary, the lysate can be aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[3]

ACE2 Activity Assay Protocol

This protocol is based on a 96-well plate format.

  • Standard Curve Preparation:

    • Prepare a 25 µM solution of the MCA standard by diluting the stock solution (e.g., 1 mM) in Assay Buffer.[3]

    • Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM MCA standard into a series of wells to generate standards of 0, 50, 100, 150, 200, and 250 pmol/well.[3]

    • Adjust the final volume in each standard well to 100 µL with Assay Buffer.[3]

  • Reaction Setup:

    • Sample Wells (S): Add 1-5 µL of the tissue homogenate to the wells.

    • Inhibitor Control Wells (IC): Add 1-5 µL of the tissue homogenate to separate wells, followed by 2 µL of the ACE2 inhibitor.

    • Background Control Wells (BC): Add the same volume of ACE2 Lysis Buffer instead of the tissue homogenate.

    • Bring the volume in all wells (S, IC, and BC) to 50 µL with Assay Buffer.

  • Substrate Addition:

    • Prepare a master mix of the ACE2 substrate by diluting it in the Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the ACE2 substrate solution to all wells (including standards, samples, inhibitor controls, and background controls). The final volume in all wells should be 100 µL.

  • Fluorescence Measurement:

    • Measure the fluorescence in kinetic mode immediately after adding the substrate.

    • Excitation Wavelength: 320 nm

    • Emission Wavelength: 420 nm

    • Read the fluorescence every 1-2 minutes for 30-120 minutes at room temperature or 37°C.[3] Protect the plate from light during incubation.

Data Presentation and Analysis

Standard Curve

Plot the fluorescence values of the MCA standards against the corresponding concentrations (pmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable standard curve.

Calculation of ACE2 Activity
  • Calculate the change in fluorescence (ΔRFU) for each sample: ΔRFU = RFU₂ - RFU₁ Where RFU₁ and RFU₂ are the fluorescence readings at times t₁ and t₂.

  • Determine the amount of MCA produced (B) using the standard curve equation: B (pmol) = (ΔRFU - c) / m

  • Calculate the ACE2 activity: ACE2 Activity (pmol/min/µg or mU/mg) = (B / (t₂ - t₁)) / µg of protein Where 1 mU is defined as the amount of enzyme that generates 1 nmol of product per minute.

Example Data

The following table summarizes typical ACE2 activity levels in different rat tissues, as presented in the literature.

TissueTotal Protein (µg)ACE2 Activity (Relative Units)
Lung17~1200
Kidney23~800
Human Kidney10~600

Data adapted from Abcam product datasheet ab273297.

Visualizations

ACE2 in the Renin-Angiotensin System

ACE2_RAS_Pathway Angiotensinogen Angiotensinogen AngI AngI Angiotensinogen->AngI Renin AngII AngII AngI->AngII ACE Ang17 Ang17 AngII->Ang17 ACE2 AT1R AT1R AngII->AT1R MasR MasR Ang17->MasR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Vasodilation Vasodilation MasR->Vasodilation ACE ACE ACE2 ACE2 Renin Renin

Caption: Simplified diagram of the Renin-Angiotensin System (RAS) highlighting the role of ACE2.

Experimental Workflow for ACE2 Activity Measurement

ACE2_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Tissue Sample Homogenization Homogenize in Lysis Buffer Tissue->Homogenization Centrifugation Centrifuge (16,000 x g, 10 min, 4°C) Homogenization->Centrifugation Lysate Collect Supernatant (Lysate) Centrifugation->Lysate ProteinAssay Quantify Protein (BCA Assay) Lysate->ProteinAssay PlateSetup Set up 96-well plate: - Standards - Samples - Inhibitor Controls - Background Controls ProteinAssay->PlateSetup SubstrateAdd Add Fluorogenic Substrate PlateSetup->SubstrateAdd Incubation Incubate and Read Fluorescence (Ex: 320 nm, Em: 420 nm) SubstrateAdd->Incubation StdCurve Generate Standard Curve Incubation->StdCurve CalcActivity Calculate ACE2 Activity StdCurve->CalcActivity Normalization Normalize to Protein Concentration CalcActivity->Normalization

Caption: Step-by-step workflow for the measurement of ACE2 activity in tissue homogenates.

References

Application Notes and Protocols for M-2315: A Fluorogenic Caspase-1 Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-1 (Interleukin-1β Converting Enzyme, ICE) activity.[1][2][3] This substrate is also recognized by Angiotensin-Converting Enzyme 2 (ACE2). The operational principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). The peptide sequence YVADAP is flanked by a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a significant suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by caspase-1 between the aspartic acid (D) and alanine (A) residues, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a detectable increase in fluorescence intensity that is directly proportional to the caspase-1 activity.

Product Specifications

PropertyValue
Full Name(7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-Dinitrophenyl)-OH
Molecular FormulaC₅₃H₆₄N₁₀O₁₅
Molecular Weight1145.13 g/mol
AppearanceLyophilized solid
SolubilitySoluble in DMSO
StorageStore at -20°C, protected from light.

Fluorescence Plate Reader Settings

Optimal fluorescence plate reader settings are crucial for achieving the highest sensitivity and signal-to-noise ratio. Due to variations among different instrument manufacturers, it is recommended to optimize the settings for your specific plate reader.

ParameterRecommended SettingNotes
Excitation Wavelength 320 - 365 nmThe optimal excitation wavelength may vary. A preliminary scan to determine the peak excitation for the cleaved substrate is recommended.
Emission Wavelength 392 - 440 nmSimilar to the excitation wavelength, an emission scan is advised to identify the peak emission wavelength for your instrument.
Cutoff Filter RecommendedIf available, a cutoff filter can help to reduce background noise.
Gain/Sensitivity Instrument-dependentAdjust the gain to maximize the signal from the positive control without saturating the detector.
Read Type Kinetic or EndpointA kinetic read allows for the monitoring of the reaction progress over time, while an endpoint read provides a snapshot at a specific time point.
Plate Type Black, clear-bottom 96-well or 384-well platesBlack plates are essential to minimize well-to-well crosstalk and background fluorescence.

Experimental Protocols

Reagent Preparation
  • Substrate Stock Solution: Dissolve the this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: A common assay buffer for caspase-1 activity consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol. The final composition may require optimization depending on the experimental conditions.

  • Cell Lysis Buffer: A suitable lysis buffer is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA. Protease inhibitors (other than those targeting caspase-1) should be included.

In Vitro Caspase-1 Activity Assay (Purified Enzyme)

This protocol is designed for measuring the activity of purified, recombinant caspase-1.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 2X reaction buffer containing the purified caspase-1 at the desired concentration.

  • Prepare the Substrate Solution: Dilute the 10 mM substrate stock solution in assay buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Initiate the Reaction: In a 96-well black plate, add 50 µL of the 2X enzyme solution to each well. To start the reaction, add 50 µL of the 2X substrate solution to each well.

  • Controls:

    • Negative Control (No Enzyme): 50 µL of assay buffer + 50 µL of 2X substrate solution.

    • Inhibitor Control: Pre-incubate the purified caspase-1 with a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes before adding the substrate.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes using the optimized excitation and emission wavelengths.

Caspase-1 Activity Assay in Cell Lysates

This protocol is for measuring caspase-1 activity in cell lysates.

  • Cell Culture and Treatment: Plate cells at the desired density and treat with stimuli known to induce caspase-1 activation (e.g., LPS and ATP for inflammasome activation).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Clarify Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well black plate, add 50-100 µg of total protein from the cell lysate to each well. Adjust the volume with cell lysis buffer to a total of 50 µL.

  • Substrate Addition: Prepare a 2X substrate solution in assay buffer and add 50 µL to each well.

  • Controls:

    • Untreated Control: Lysate from cells not treated with the stimulus.

    • Inhibitor Control: Lysate from treated cells with the addition of a caspase-1 inhibitor.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity as described for the in vitro assay.

Data Presentation

The results of the caspase-1 activity assay can be presented as the rate of fluorescence increase over time (kinetic assay) or as the total fluorescence at a specific time point (endpoint assay). The data should be normalized to the protein concentration for cell lysate experiments.

SampleTreatmentFluorescence (RFU/min/mg protein)Fold Change vs. Control
1Control1501.0
2Stimulus A7505.0
3Stimulus A + Inhibitor1601.1
4Stimulus B12008.0
5Stimulus B + Inhibitor1751.2

Visualization of the Caspase-1 Activation Pathway

The activation of caspase-1 is a critical event in the inflammatory response, primarily regulated by large multiprotein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated by a two-signal process.

Caspase1_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription induces Stimuli Activation Stimuli (e.g., ATP, Toxins) K_efflux K+ Efflux Stimuli->K_efflux induces NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 activates ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b cleaves ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 cleaves GSDMD Gasdermin D ActiveCasp1->GSDMD cleaves IL1b Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis induces

Canonical NLRP3 Inflammasome Activation Pathway. This diagram illustrates the two-signal model for the activation of the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent downstream inflammatory events.

Experimental Workflow

The following diagram outlines the general workflow for conducting a caspase-1 activity assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Substrate, Buffers) PlateSetup Set up 96-well Plate (Samples, Controls) ReagentPrep->PlateSetup CellCulture Cell Culture & Treatment CellLysis Cell Lysis & Protein Quantification CellCulture->CellLysis CellLysis->PlateSetup ReactionStart Add Substrate to Initiate Reaction PlateSetup->ReactionStart Measurement Measure Fluorescence (Kinetic or Endpoint) ReactionStart->Measurement DataNormalization Normalize Data (to protein concentration) Measurement->DataNormalization ResultCalculation Calculate Activity/Fold Change DataNormalization->ResultCalculation DataVisualization Visualize Results ResultCalculation->DataVisualization

General workflow for a caspase-1 fluorescence-based activity assay. This flowchart outlines the key steps from reagent preparation to data analysis for quantifying caspase-1 activity.

References

Troubleshooting & Optimization

Mca-YVADAP-Lys(Dnp)-OH high background fluorescence issue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This FRET-based substrate is primarily used for measuring the enzymatic activity of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE-2).

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in FRET-based assays that can mask the true signal from enzymatic activity. This guide provides a systematic approach to identifying and mitigating the causes of this problem.

Question: Why is my negative control (no enzyme) showing a high fluorescence signal?

Answer: High background fluorescence in the absence of your target enzyme can be attributed to several factors, primarily related to substrate integrity and assay conditions.

Possible Cause 1: Substrate Degradation The this compound substrate may be degrading, leading to the separation of the Mca fluorophore and the Dnp quencher, and consequently, a high fluorescence signal.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the substrate is stored correctly at -20°C to -70°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

    • Fresh Working Solutions: Prepare fresh substrate solutions for each experiment. Do not use old or improperly stored solutions.

    • pH of Solution: Be mindful of the pH when dissolving the substrate. Some substrates may require specific pH adjustments for optimal stability.

Possible Cause 2: Non-Specific Cleavage The substrate may be cleaved by other proteases present in your sample or as contaminants in your reagents.

  • Troubleshooting Steps:

    • Protease Inhibitors: If using complex biological samples like cell lysates, consider adding a cocktail of protease inhibitors that do not inhibit your target enzyme.

    • Reagent Purity: Ensure all your buffers and reagents are of high purity and free from contaminating proteases.

Possible Cause 3: Assay Buffer Composition Components in your assay buffer could be affecting the substrate's stability or leading to non-specific signal generation.

  • Troubleshooting Steps:

    • Reducing Agents: Some fluorophores are sensitive to reducing agents. If your buffer contains DTT or β-mercaptoethanol, assess if it is contributing to the background signal. However, some caspases require DTT for their activity.

    • Detergents: Including a non-ionic detergent like Triton X-100 (at a concentration below its critical micellar concentration, e.g., 0.01%) in the assay buffer can help prevent the substrate from sticking to the microplate walls, which can sometimes contribute to altered fluorescence signals.[2]

Possible Cause 4: Photodamage to the Substrate Excessive exposure of the fluorophore to the excitation light can lead to photobleaching or other photochemical reactions that may increase background fluorescence.

  • Troubleshooting Steps:

    • Reduce Exposure: Minimize the exposure of your samples to light. In a plate reader, reduce the number of flashes per measurement or increase the interval between readings.[2]

    • Use a Cut-off Filter: Ensure you are using the appropriate cut-off filter to prevent excitation light from being measured by the detector.

Possible Cause 5: Autofluorescence of Test Compounds If you are screening for inhibitors, the test compounds themselves may be fluorescent at the same wavelengths as your substrate.

  • Troubleshooting Steps:

    • Blank Readings: Always measure the fluorescence of your test compounds in the assay buffer without the substrate to determine their intrinsic fluorescence.

    • Alternative Substrates: If compound interference is a significant issue, consider using a FRET pair with a more red-shifted emission spectrum to minimize overlap with the autofluorescence of common library compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound? A1: The Mca fluorophore has an excitation maximum around 325 nm and an emission maximum around 392 nm.[4][5][6]

Q2: What is the mechanism of action for this compound? A2: this compound is a FRET (Förster Resonance Energy Transfer) substrate. The Mca group is a fluorophore, and the Dnp group is a quencher. In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. When a protease like Caspase-1 cleaves the peptide sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1][7]

Q3: Is this compound specific to Caspase-1? A3: While it is an excellent substrate for Caspase-1, it can also be cleaved by other proteases, notably Angiotensin-Converting Enzyme 2 (ACE-2).[1][8] The cleavage site for Caspase-1 is between Alanine (A) and Aspartic Acid (D) in the YVAD sequence, while for ACE-2 it is between Proline (P) and Lysine (K).[1] It is also reported to be a substrate for Caspase-4.[4]

Q4: How should I prepare and store the this compound substrate? A4: The substrate should be stored at -20°C to -70°C upon receipt and for long-term storage. It is recommended to aliquot the substrate upon reconstitution to avoid multiple freeze-thaw cycles. Protect the substrate from direct light.[1] For reconstitution, refer to the manufacturer's instructions, as some forms may require specific solvents like water with pH adjustment.[9]

Q5: My fluorescence signal is decreasing over time, even in the control wells. What could be the cause? A5: A decreasing signal could be due to photobleaching of the fluorophore from excessive exposure to the excitation light source. Try reducing the number of flashes or increasing the time between measurements.[2] Another possibility is the substrate sticking to the plastic of the microplate; including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) might help.[2]

Quantitative Data Summary

The following tables provide key quantitative parameters for using this compound in your experiments.

Table 1: Spectroscopic Properties

ParameterValueReference(s)
Excitation Wavelength~325 nm[4][5][6]
Emission Wavelength~392 nm[4][5][6]
FluorophoreMca ((7-Methoxycoumarin-4-yl)acetyl)[1][6]
QuencherDnp (2,4-Dinitrophenyl)[1]

Table 2: Recommended Storage and Handling

ConditionRecommendationReference(s)
Long-term Storage-20°C to -70°C[1]
Working AliquotsStore at -20°C to -70°C; avoid repeated freeze-thaw cycles[1]
Light SensitivityProtect from direct light[1]

Experimental Protocols

This section provides a general protocol for a Caspase-1 activity assay using this compound. This protocol should be optimized for your specific experimental conditions.

Materials:

  • This compound substrate

  • Recombinant active Caspase-1 (for positive control)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, for negative control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and ensure all components are fully dissolved. Add DTT to the buffer immediately before use.

  • Prepare Substrate Working Solution: Reconstitute the this compound substrate according to the manufacturer's instructions. Dilute the substrate in the assay buffer to the desired final concentration (typically in the range of 10-50 µM).

  • Prepare Samples:

    • For cell lysates, induce apoptosis or the desired cellular response to activate Caspase-1. Lyse the cells in a suitable lysis buffer (e.g., the assay buffer) and centrifuge to pellet cellular debris. Use the supernatant for the assay.

    • For purified enzyme, dilute the enzyme in the assay buffer to the desired concentration.

  • Set up the Assay Plate:

    • Blank: Add assay buffer only.

    • Negative Control (No Enzyme): Add substrate working solution and assay buffer.

    • Positive Control: Add substrate working solution and a known concentration of active Caspase-1.

    • Inhibitor Control: Pre-incubate the active Caspase-1 with a Caspase-1 inhibitor before adding the substrate working solution.

    • Test Samples: Add your cell lysate or purified enzyme samples and the substrate working solution.

  • Incubation: Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the enzyme activity.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 325/392 nm. For kinetic assays, take readings at regular intervals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Analysis prep_buffer Prepare Assay Buffer (with fresh DTT) setup_plate Pipette Reagents into 96-well Plate (Blanks, Controls, Samples) prep_buffer->setup_plate prep_substrate Prepare Substrate Working Solution prep_substrate->setup_plate prep_samples Prepare Samples (Lysates/Enzyme) prep_samples->setup_plate incubate Incubate at 37°C (Protect from Light) setup_plate->incubate read Measure Fluorescence (Ex: 325 nm, Em: 392 nm) incubate->read analyze Analyze Data (Subtract Background, Plot Kinetics) read->analyze

Caption: Experimental workflow for a Caspase-1 FRET assay.

caspase1_pathway stimuli Pathogen- or Danger-Associated Molecular Patterns (PAMPs/DAMPs) nlr NLR Sensor Protein (e.g., NLRP3) stimuli->nlr activates asc ASC Adaptor Protein nlr->asc inflammasome Inflammasome Complex pro_casp1 Pro-Caspase-1 asc->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 autocatalytic cleavage within inflammasome pro_il1b Pro-IL-1β casp1->pro_il1b cleaves pro_il18 Pro-IL-18 casp1->pro_il18 cleaves gasderminD Gasdermin D casp1->gasderminD cleaves il1b Mature IL-1β (Pro-inflammatory Cytokine) pro_il1b->il1b il18 Mature IL-18 (Pro-inflammatory Cytokine) pro_il18->il18 pyroptosis Pyroptosis (Inflammatory Cell Death) gasderminD->pyroptosis

Caption: Canonical Caspase-1 activation pathway via the inflammasome.

References

optimizing Mca-YVADAP-Lys(Dnp)-OH concentration in assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. Our goal is to help you optimize your assay performance and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of certain proteases, most notably caspase-1 and angiotensin-converting enzyme 2 (ACE2).[1][2][3] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent reporter molecule, 7-methoxycoumarin (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore suppresses its fluorescence. When a target enzyme like caspase-1 cleaves the peptide sequence between the Mca and Dnp, they are separated, leading to an increase in fluorescence that can be measured to quantify enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for this compound?

The recommended excitation wavelength for the Mca fluorophore is approximately 325 nm, and the emission should be measured at around 392 nm.[4][5]

Q3: How should I prepare and store the this compound substrate?

The substrate is typically soluble in DMSO.[4] For aqueous buffers, solubility can be achieved by adjusting the pH to 9 with 1M NaOH.[1] It is crucial to store the substrate under appropriate conditions to maintain its integrity. For long-term storage, it is recommended to store the powdered form at -80°C for up to two years or at -20°C for up to one year, protected from light and moisture.[1] Once dissolved, the stock solution should be stored at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[1]

Q4: What is a typical concentration range for this compound in an assay?

The optimal concentration of this compound should be empirically determined for your specific assay conditions. It is generally recommended to use a concentration that is at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. A good starting point for optimization is to test a range of concentrations (e.g., 1-50 µM).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Substrate degradationEnsure proper storage of the substrate (protected from light, appropriate temperature). Prepare fresh substrate solutions for each experiment.
Autofluorescence from compounds or mediaRun a blank control with all assay components except the enzyme to determine the background fluorescence. If using test compounds, screen them for autofluorescence at the assay wavelengths.
Sub-optimal filter sets on the plate readerUse high-quality filters with narrow bandwidths to minimize light leakage and background noise.
Low Signal or No Change in Fluorescence Inactive enzymeVerify the activity of your enzyme preparation using a positive control. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Sub-optimal substrate concentrationThe substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration for your enzyme.
Incorrect buffer compositionEnsure the assay buffer has the optimal pH and ionic strength for your enzyme of interest. Caspase assays often require the presence of a reducing agent like DTT.
Presence of inhibitorsYour sample may contain endogenous inhibitors. Include a positive control with a known amount of purified enzyme to rule this out.
Assay Variability (High Well-to-Well Variation) Pipetting errorsUse calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.
Incomplete mixing of reagentsGently mix the plate after adding all reagents to ensure a homogeneous reaction mixture. Avoid introducing bubbles.
Temperature fluctuationsEnsure the plate is incubated at a stable and optimal temperature for the enzyme. Use a plate reader with temperature control if possible.
Inner Filter Effect Substrate or compound absorbanceAt high concentrations, the substrate or test compounds may absorb the excitation or emission light, leading to non-linear fluorescence. It is important to work within a concentration range where fluorescence is linear.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters. Note that the Km value for this compound and IC50 values for inhibitors are highly dependent on the specific experimental conditions (e.g., enzyme concentration, buffer composition, temperature) and should be determined empirically.

ParameterValueNotes
Excitation Wavelength ~325 nm[4][5]
Emission Wavelength ~392 nm[4][5]
Km for Caspase-1 To be determined empiricallyA substrate titration experiment is required to determine this value for your specific assay conditions.
Common Caspase-1 Inhibitors Ac-YVAD-CHO, Ac-WEHD-CHO, Z-VAD-FMKIC50 values need to be determined using this compound as the substrate. Published IC50 values for other substrates may not be directly comparable.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine the optimal substrate concentration for your caspase-1 assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for caspase-1 (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
  • Recombinant Caspase-1: Prepare a stock solution of active recombinant caspase-1 in assay buffer. The final concentration in the assay will need to be optimized.
  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Substrate Dilutions: Prepare a series of dilutions of the substrate in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 1, 2.5, 5, 10, 20, 40, 50 µM).

2. Assay Procedure:

  • Set up the experiment in a 96-well black microplate.
  • Add a fixed amount of recombinant caspase-1 to each well (except for the no-enzyme control wells).
  • Add the different concentrations of the this compound substrate to the wells.
  • The final reaction volume should be consistent across all wells (e.g., 100 µL).
  • Include controls:
  • No-enzyme control: Assay buffer and substrate, but no enzyme.
  • No-substrate control: Assay buffer and enzyme, but no substrate.

3. Measurement:

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~325 nm) and emission (~392 nm) wavelengths.
  • Measure the fluorescence kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature.

4. Data Analysis:

  • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
  • Plot the initial velocity (V₀) against the substrate concentration.
  • Fit the data to the Michaelis-Menten equation to determine the Km value. The optimal substrate concentration for routine assays is typically at or slightly below the Km.

Visualizations

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Mca_intact Mca Peptide_intact YVADAP Mca_intact->Peptide_intact Caspase1 Caspase-1 Mca_intact->Caspase1 Enzyme Action Dnp_intact Dnp Peptide_intact->Dnp_intact label_no_fluorescence No Fluorescence (Quenched) Mca_cleaved Mca Peptide_cleaved_1 YVADA Mca_cleaved->Peptide_cleaved_1 Dnp_cleaved Dnp Peptide_cleaved_2 P Peptide_cleaved_2->Dnp_cleaved label_fluorescence Fluorescence Caspase1->Mca_cleaved Cleavage

Caption: Mechanism of the this compound FRET assay.

Substrate_Optimization_Workflow prep_reagents 1. Prepare Reagents (Assay Buffer, Enzyme, Substrate) setup_plate 2. Set Up 96-Well Plate (Varying Substrate Concentrations) prep_reagents->setup_plate add_enzyme 3. Add Enzyme to Initiate Reaction setup_plate->add_enzyme measure_fluorescence 4. Kinetic Fluorescence Measurement (Ex: 325nm, Em: 392nm) add_enzyme->measure_fluorescence calculate_velocity 5. Calculate Initial Reaction Velocity (V₀) measure_fluorescence->calculate_velocity plot_data 6. Plot V₀ vs. [Substrate] calculate_velocity->plot_data determine_km 7. Determine Km using Michaelis-Menten Fit plot_data->determine_km optimize_conc 8. Select Optimal Substrate Concentration (≤ Km) determine_km->optimize_conc

Caption: Experimental workflow for substrate concentration optimization.

References

troubleshooting weak signal in caspase-1 activity assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caspase-1 activity assays. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing weak or absent signals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls to include in a caspase-1 activity assay?

A1: To ensure data accuracy and specificity, the following controls are essential:

  • No-cell background control: Measures the intrinsic signal from the assay reagents and medium.[1]

  • Vehicle-only control (untreated cells): Establishes the basal level of caspase-1 activity in your specific cell type.[1][2]

  • Positive control: A sample treated with a known inducer of caspase-1 activity (e.g., LPS + Nigericin) to confirm that the assay system is working correctly.[1][3]

  • Inhibitor control: Performing the assay in parallel wells with and without a selective caspase-1 inhibitor, such as Ac-YVAD-CHO, confirms that the measured activity is specific to caspase-1.[1][2][4]

Q2: How can I confirm that the signal I'm detecting is specific to caspase-1?

A2: The most reliable method is to run a parallel reaction including a specific caspase-1 inhibitor, like Ac-YVAD-CHO.[1][2][4] A significant reduction in the signal in the presence of the inhibitor confirms caspase-1 specificity.[5] Some assay kits, such as the Caspase-Glo® 1 assay, also include proteasome inhibitors (e.g., MG-132) to prevent non-specific substrate cleavage by the proteasome.[1][4][6]

Q3: What type of microplate is best for my assay?

A3: For luminescence-based assays, opaque, solid white multiwell plates are recommended to maximize the signal and prevent well-to-well crosstalk.[1] For fluorescence-based assays, black plates are typically used to minimize background fluorescence. Using clear plates can lead to increased crosstalk and diminished signal in luminescence assays.[1]

Q4: Can I measure caspase-1 activity in the cell culture supernatant?

A4: Yes, active caspase-1 is released from cells upon inflammasome activation.[3] Measuring caspase-1 activity in the culture medium can provide a better signal-to-background ratio and is a non-destructive method, allowing you to use the cells for other assays.[1][4][6]

Troubleshooting Guide: Weak or No Signal

Use this guide to diagnose and resolve issues related to low signal output in your caspase-1 activity assay.

Problem 1: Weak or no signal in the positive control.

This indicates a potential issue with the assay reagents or the overall setup.

Possible Cause Recommended Solution Citation
Degraded Reagents Ensure reagents, especially the caspase substrate and enzyme (if using a recombinant control), have not undergone multiple freeze-thaw cycles. Aliquot reagents upon first use.[2][7]
Improper Reagent Preparation Double-check all dilution calculations. Prepare fresh 1X Assay Buffer containing DTT immediately before use, as DTT is unstable in solution.[7][8]
Incorrect Instrument Settings Consult your instrument manual to ensure optimal settings for luminescence or fluorescence detection. For luminometers, an integration time of 0.3–1 second per well is a good starting point.[1]
Expired Kit Components Verify the expiration dates on all kit components and avoid using expired reagents.[9]
Inactive Recombinant Enzyme If using a purified enzyme as a positive control, be aware that diluted caspase-1 can lose activity quickly, even when stored on ice.[7]

Problem 2: Positive control works, but the experimental sample shows a weak signal.

This suggests the issue lies with the cells or the induction protocol.

Possible Cause Recommended Solution Citation
Insufficient Inflammasome Induction Optimize the concentration and incubation time of your inflammasome activators (e.g., LPS, Nigericin, ATP). The timing of peak caspase activation can vary.[1][10]
Low Cell Number or Protein Concentration The signal is proportional to the amount of active enzyme. Ensure you are using a sufficient number of cells (a starting point of 40,000–60,000 cells/well in a 96-well plate is recommended) or protein lysate (50-200 µg).[4][8][10]
Suboptimal Cell Health Ensure cells are healthy and not overly confluent before starting the experiment, as this can affect their ability to respond to stimuli.[11]
Incorrect Sample Lysis Ensure the lysis buffer is appropriate and that incubation on ice is sufficient to release cellular contents. Use the recommended volume of lysis buffer for the number of cells.[8][10]
Timing of Measurement Caspase-1 activation is a transient event. Perform a time-course experiment to identify the peak of activity for your specific model system.[10]
Cell Line Variation The expression and abundance of caspases can vary significantly between different cell types and cell lines.[10]

Visualizing Workflows and Pathways

Caspase-1 Activation via the NLRP3 Inflammasome

The following diagram illustrates the canonical signaling pathway leading to the activation of Caspase-1. Danger signals (DAMPs or PAMPs) trigger the assembly of the NLRP3 inflammasome, which serves as a platform for pro-caspase-1 dimerization and auto-activation.

G PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 Sensor Activation PAMPs->NLRP3 Signal 1+2 ASC ASC Adaptor Recruitment (Inflammasome Assembly) NLRP3->ASC ProCasp1 Pro-Caspase-1 (Inactive Zymogen) ASC->ProCasp1 Recruitment & Dimerization ActiveCasp1 Active Caspase-1 (p20/p10 Heterodimer) ProCasp1->ActiveCasp1 Autocatalytic Cleavage Substrate Pro-IL-1β / Assay Substrate (e.g., YVAD-AFC) ActiveCasp1->Substrate Proteolytic Cleavage Products Mature IL-1β / Fluorescent/Luminescent Signal Substrate->Products

Caption: Canonical NLRP3 inflammasome signaling pathway leading to Caspase-1 activation.

General Experimental Workflow

This diagram outlines the typical steps involved in performing a caspase-1 activity assay, from sample preparation to signal detection.

G node_style node_style start Start: Cell Culture induce Induce Inflammasome (e.g., LPS + ATP) start->induce lyse Harvest & Lyse Cells (or collect supernatant) induce->lyse plate Plate Lysate/ Supernatant lyse->plate reagents Add Assay Buffer & Substrate plate->reagents incubate Incubate (e.g., 1-2h at 37°C) reagents->incubate read Read Signal (Luminometer/ Fluorometer) incubate->read end End: Data Analysis read->end

Caption: Standard workflow for a cell-based Caspase-1 activity assay.

Troubleshooting Logic Flowchart

If you are experiencing a weak signal, follow this decision tree to identify the root cause of the problem.

G Start Start: Weak or No Signal Q_PosCtrl Did the positive control work? Start->Q_PosCtrl Sol_Reagents Problem is likely Reagents or Assay Setup. Check buffers, enzyme activity, and instrument. Q_PosCtrl->Sol_Reagents No Q_Induction Did you confirm inflammasome induction (e.g., via IL-1β ELISA)? Q_PosCtrl->Q_Induction Yes Sol_Sample Problem is likely with the Sample. Check cell health, protein concentration & lysis. Q_Induction->Sol_Sample No Q_Induction->Sol_Sample Unsure Sol_Optimize Optimize induction. Perform time-course and dose-response experiments. Q_Induction->Sol_Optimize Yes

Caption: A decision tree for troubleshooting weak signals in Caspase-1 assays.

Experimental Protocol: Fluorometric Caspase-1 Assay

This protocol provides a general methodology for measuring caspase-1 activity in cell lysates using a fluorogenic substrate like Ac-YVAD-AFC.

I. Reagent Preparation

  • Cell Lysis Buffer: Prepare a lysis buffer suitable for caspase assays (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, with protease inhibitors).[12] Keep chilled on ice.

  • 2X Reaction Buffer: Prepare a 2X reaction buffer as specified by your kit (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA).[12]

  • DTT Stock (1 M): Prepare a 1 M stock of Dithiothreitol (DTT) in distilled water.[12]

  • Assay Buffer (1X): Immediately before use, create the 1X Assay Buffer by mixing the 2X Reaction Buffer with water and fresh DTT (final DTT concentration is typically 10 mM).[7][8]

  • Substrate Stock (e.g., 1 mM YVAD-AFC): Reconstitute the fluorogenic substrate in DMSO as per the manufacturer's instructions.[10]

II. Sample Preparation

  • Seed cells (e.g., 1-5 x 10^6 cells) and culture overnight.[10]

  • Induce inflammasome activation using your desired protocol (e.g., prime with LPS for 4 hours, then stimulate with ATP for 2 hours).[2] Include an uninduced control group.

  • Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).[8]

  • Wash the cell pellet once with cold PBS.

  • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[10]

  • Incubate on ice for 10 minutes.[8][10]

  • Centrifuge at high speed (e.g., 10,000 x g) for 2-5 minutes at 4°C to pellet debris.[8][10]

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Keep on ice.

  • (Optional but recommended) Determine the protein concentration of the lysate using a BCA assay or similar method.[8][12]

III. Assay Procedure

  • Add 50 µL of cell lysate per well into a black 96-well microplate. If protein concentrations were measured, adjust the volume with Cell Lysis Buffer to ensure equal protein amounts (e.g., 100-200 µg) in each well.[8]

  • Prepare a master mix of the 1X Assay Buffer. Add 50 µL to each well.[10]

  • Add 5 µL of the 1 mM YVAD-AFC substrate to each well for a final concentration of 50 µM.[10]

  • Incubate the plate, protected from light, at 37°C for 1-2 hours.[8][10]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7][10]

IV. Data Analysis

  • Subtract the background reading (from wells with lysis buffer but no lysate) from all sample readings.

  • Determine the fold-increase in caspase-1 activity by comparing the fluorescence of the induced samples to the uninduced control samples.[10]

References

Mca-YVADAP-Lys(Dnp)-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term stability, the lyophilized powder of this compound should be stored in a sealed container, protected from moisture and light.[1][2] Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2] Some suppliers suggest that the product is stable for at least four years at -20°C.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers, protected from light.[1][2][4] For solutions in solvent, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to six months.[1][2]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in DMSO (≥10 mM) and water.[5][6] For aqueous solutions, it is recommended to use ultrasonic treatment and adjust the pH to 9 with 1M NaOH to achieve a concentration of 22.22 mg/mL (17.65 mM).[1] One supplier notes a solubility of 1 mg/ml in water.[3]

Q4: How can I prevent degradation of the substrate during experiments?

A4: To minimize degradation, it is crucial to protect the substrate from direct light exposure.[4] Prepare working solutions fresh from stock solutions and avoid repeated freeze-thaw cycles of the stock.[1][2][4] If using an aqueous stock solution, it is advisable to filter and sterilize it with a 0.22 μm filter before use.[2]

Q5: What are the excitation and emission maxima for the cleaved Mca fluorophore?

A5: Upon cleavage of the substrate by an appropriate enzyme, the 7-methoxycoumarin-4-acetyl (Mca) fluorophore is released. Mca exhibits excitation and emission maxima of approximately 328 nm and 420 nm, respectively.[3]

Data Summary

Storage and Stability
FormStorage TemperatureDurationKey Considerations
Powder -20°C1 year[1][2] to ≥ 4 years[3]Sealed, away from moisture and light[1][2]
-80°C2 years[1][2]Sealed, away from moisture and light[1][2]
In Solvent -20°C1 month[1][2]Aliquot to avoid freeze-thaw cycles, protect from light[1][2][4]
-80°C6 months[1][2]Aliquot to avoid freeze-thaw cycles, protect from light[1][2][4]
Solubility
SolventConcentrationPreparation Notes
DMSO ≥10 mM[5][6]N/A
Water 22.22 mg/mL (17.65 mM)[1]Requires sonication and pH adjustment to 9 with 1M NaOH[1]
1 mg/mL[3]N/A

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Warm to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Volume: Based on the molecular weight of your specific product lot, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex: Vortex the solution gently until the substrate is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C or -80°C as recommended.

Protocol for Assessing Substrate Stability
  • Prepare Stock Solution: Prepare a fresh stock solution of this compound in a suitable buffer (e.g., assay buffer).

  • Initial Measurement: Immediately measure the fluorescence of a diluted sample of the stock solution using a fluorometer with excitation at ~328 nm and emission at ~420 nm. This will serve as the baseline (time zero) reading.

  • Incubate under Test Conditions: Incubate aliquots of the stock solution under various conditions you wish to test (e.g., different temperatures, pH values, or light exposure).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from each condition, dilute it to the same concentration as the initial measurement, and record the fluorescence.

  • Data Analysis: Compare the fluorescence readings at each time point to the baseline reading. A significant decrease in fluorescence indicates degradation of the substrate.

Visualizations

experimental_workflow Experimental Workflow for Enzyme Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare this compound Working Solution mix Mix Substrate, Enzyme, and Controls in Plate prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_controls Prepare Controls (No Enzyme, Inhibitor) prep_controls->mix incubate Incubate at Optimal Temperature mix->incubate read Read Fluorescence (Ex: 328 nm, Em: 420 nm) incubate->read plot Plot Fluorescence vs. Time read->plot calculate Calculate Reaction Velocity plot->calculate

Caption: A typical workflow for an enzyme activity assay.

troubleshooting_guide Troubleshooting Guide for Low Fluorescence Signal start Low or No Fluorescence Signal check_substrate Is the substrate properly dissolved and stored? start->check_substrate check_enzyme Is the enzyme active? check_substrate->check_enzyme Yes sol_substrate Prepare fresh substrate solution. Check storage conditions. check_substrate->sol_substrate No check_instrument Are the instrument settings correct (Ex/Em wavelengths)? check_enzyme->check_instrument Yes sol_enzyme Use a new enzyme aliquot. Verify enzyme activity with a known substrate. check_enzyme->sol_enzyme No sol_instrument Set excitation to ~328 nm and emission to ~420 nm. check_instrument->sol_instrument No

Caption: A decision tree for troubleshooting low signal.

signaling_pathway Mechanism of Fluorescence Generation substrate This compound (Quenched Fluorescence) cleavage Peptide Bond Cleavage substrate->cleavage enzyme Caspase-1 or ACE2 enzyme->cleavage products Cleaved Fragments: Mca-YVAD + AP-Lys(Dnp)-OH cleavage->products fluorescence Fluorescence Emission (~420 nm) products->fluorescence

Caption: How this compound produces a signal.

References

Technical Support Center: Optimizing Signal-to-Noise in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FRET-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of low signal-to-noise ratio (SNR) in FRET-based assays?

A low signal-to-noise ratio in FRET experiments is a common challenge that can make it difficult to detect and measure subtle changes in FRET signals.[1][2] The primary sources of noise and weak signal include:

  • Low FRET Efficiency: Insufficient energy transfer between the donor and acceptor fluorophores.

  • High Background Fluorescence: Signal originating from sources other than the FRET pair, such as the sample media, serum, or autofluorescent compounds.[3][4]

  • Photobleaching: Light-induced destruction of the fluorophores, leading to a diminished signal over time.[5][6]

  • Spectral Bleed-Through (Crosstalk): The emission of the donor fluorophore being detected in the acceptor channel, or direct excitation of the acceptor by the donor's excitation wavelength.[7][8]

  • Instrumental Noise: Electronic noise from the detector and light source fluctuations.[9]

  • Environmental Sensitivity: The fluorescence properties of many labels can be sensitive to changes in their local environment, such as pH, ionic concentrations, and temperature.[1][2]

Q2: How do I choose the optimal fluorophore pair for my FRET assay?

The selection of the donor and acceptor fluorophore pair is critical for maximizing the FRET signal.[10][11] Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor.[12][13]

  • Quantum Yield and Extinction Coefficient: Choose a donor with a high quantum yield and an acceptor with a high extinction coefficient to maximize the potential for energy transfer.[10][11][14]

  • Förster Distance (R₀): The R₀ value, the distance at which FRET efficiency is 50%, should be within the range of the expected distance between your interacting molecules (typically 1-10 nm).

  • Photostability: Select photostable dyes to minimize signal loss during image acquisition.[12]

  • Brightness: Using a donor and acceptor of comparable brightness can help avoid saturation of one channel while the other is dominated by noise.[7][14]

  • Minimal Direct Acceptor Excitation: Choose a donor-acceptor pair where the donor can be excited at a wavelength that causes minimal direct excitation of the acceptor.[13]

Q3: What is the role of the linker in a FRET biosensor and how can it be optimized?

In unimolecular FRET biosensors, the linker connects the donor and acceptor fluorophores and its design significantly impacts the FRET signal.[15][16] Optimization strategies include:

  • Length: Adjusting the linker length can alter the baseline FRET signal. Longer, flexible linkers can reduce basal FRET, potentially increasing the dynamic range of the biosensor upon activation.[16][17]

  • Flexibility vs. Rigidity: Flexible linkers allow for more orientational freedom of the fluorophores, while rigid linkers (e.g., alpha-helical structures) can constrain the distance and orientation.[15][16] The choice depends on the specific biosensor design and the expected conformational change.

  • Composition: The amino acid sequence of a peptide linker can influence its flexibility and potential for non-specific interactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your FRET experiments and provides actionable solutions.

Problem 1: The FRET signal is very weak or undetectable.

Possible Cause Troubleshooting Step
Poor Fluorophore Pair Selection Review the spectral properties of your donor and acceptor. Ensure significant spectral overlap and a suitable Förster distance for your system.[12] Consider using a FRET pair known for high efficiency, such as those listed in the table below.
Incorrect Distance or Orientation The distance between the donor and acceptor may be too large (>10 nm), or their dipole moments may be unfavorably oriented.[7] If using a biosensor, redesign the linker to bring the fluorophores closer or allow for more rotational freedom.[15][17] For intermolecular FRET, consider different labeling sites on the proteins.
Low Expression/Concentration of Labeled Molecules Verify the expression and concentration of your fluorescently labeled proteins. Low concentrations can lead to a weak signal. However, excessively high concentrations can cause self-quenching.[5]
Suboptimal Buffer Conditions The pH, ionic strength, or presence of certain additives in your buffer can affect fluorophore performance and protein interactions.[1][18] Optimize buffer components by testing a range of conditions.

Problem 2: The background signal is too high.

Possible Cause Troubleshooting Step
Autofluorescence Biological samples often contain endogenous fluorescent molecules.[4] Acquire an image of an unlabeled sample to determine the level of autofluorescence and subtract it from your FRET data. Using fluorophores that excite and emit in the red or far-red region of the spectrum can also help minimize autofluorescence.[19]
Media and Reagent Fluorescence Phenol red in cell culture media and components in serum can be highly fluorescent.[3] Use phenol red-free media for imaging and consider reducing serum concentration during the experiment.
Non-specific Binding of Fluorophores Fluorescent labels may non-specifically bind to cellular components or the experimental vessel, contributing to background.[4][20] Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your buffer to reduce non-specific binding.[20]
Spectral Bleed-Through Donor emission leaking into the acceptor channel or direct acceptor excitation.[7][8] Perform control experiments with donor-only and acceptor-only samples to quantify bleed-through and apply appropriate correction factors to your data.[21]

Problem 3: The signal decreases over time (photobleaching).

Possible Cause Troubleshooting Step
Excessive Excitation Light Intensity High-intensity light can rapidly destroy fluorophores.[5][22] Reduce the excitation light intensity to the minimum level required for a detectable signal.
Long Exposure Times Prolonged exposure to excitation light increases the likelihood of photobleaching.[5] Use the shortest possible exposure time that provides an adequate signal.
Oxygen Radicals The presence of oxygen can accelerate photobleaching.[9] Consider using an oxygen scavenger system or triplet state quenchers in your imaging buffer, especially for in vitro assays.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing FRET experiments.

Table 1: Recommended FRET Pairs

DonorAcceptorFörster Radius (R₀) in ÅNotes
mCerulean3mNeonGreen~56 ÅGood pair for FRET experiments in plant cells.[23]
mTurquoise2Venus~57 ÅAnother effective pair for plant cell studies.[23]
eGFPmCherry~54 ÅA commonly used and well-characterized FRET pair.[23]
VenusmKate2~58 ÅShows good performance in plant systems.[23]
VenusmRuby3~55 ÅAnother viable option for plant FRET studies.[23]
Cy3Cy5>50 ÅOrganic dyes with good spectral separation, reducing background.[19]
RPEAPC-Identified as an optimal pair for FRET.
RPECy5-Another recommended pair involving RPE.

Table 2: Influence of Buffer Components on a SARS-CoV-2 Main Protease FRET Assay

Buffer ComponentObservation
Buffer Type No significant difference between Tris and phosphate buffer; HEPES buffer resulted in a lower fluorescence increase.[18]
Salts Ionic strength had no obvious influence on substrate cleavability.[18]
Reducing Agents The presence of reducing agents did not significantly affect the assay.[18]
EDTA Slightly reduced enzyme activity.[18]
Polyols (e.g., glycerol) Higher concentrations led to the highest enzymatic activities.[18]
Detergents (0.009%) Varied effects depending on the detergent used.[18]

Key Experimental Protocols

Protocol 1: Acceptor Photobleaching FRET (pbFRET)

Acceptor photobleaching is a technique to confirm and quantify FRET by observing the dequenching of the donor fluorescence after the acceptor is photobleached.[7][24]

  • Pre-Bleach Image Acquisition:

    • Acquire images of the donor and acceptor fluorescence using their respective excitation and emission channels. This provides the baseline fluorescence intensities.[25]

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) containing the FRET sample.

    • Use a high-intensity laser line specific for the acceptor fluorophore to selectively photobleach the acceptor in the ROI until its fluorescence is significantly reduced (e.g., to 10-20% of its initial value).[25][26]

  • Post-Bleach Image Acquisition:

    • Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the average donor intensity in the bleached ROI before (I_pre) and after (I_post) photobleaching.

    • Calculate the FRET efficiency (E) using the following equation:

      • E = 1 - (I_pre / I_post)

    • An increase in donor fluorescence after acceptor photobleaching is indicative of FRET.[7][24]

Protocol 2: Sensitized Emission FRET

Sensitized emission measures the fluorescence of the acceptor that results from energy transfer from the donor.[7] This method is well-suited for dynamic live-cell imaging.[7][27]

  • Image Acquisition:

    • Acquire three images using specific filter sets:

      • Donor Image: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

      • Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

      • FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

  • Control Sample Imaging:

    • To correct for spectral bleed-through, acquire images of control samples expressing only the donor and only the acceptor using the same settings.

  • Data Analysis and Correction:

    • Measure the intensities from the three images for your FRET sample.

    • Use the data from the control samples to calculate correction factors for donor bleed-through and direct acceptor excitation.

    • Apply these correction factors to your FRET image data to obtain the corrected FRET signal (Fc).

    • The FRET signal is often presented as a ratiometric image (e.g., FRET/Donor ratio) to normalize for variations in fluorophore concentration.[27]

Visualizations

FRET_Signaling_Pathway cluster_0 Inactive State (Low FRET) cluster_1 Active State (High FRET) Donor_inactive Donor Fluorophore Linker_inactive Flexible Linker (Extended) Donor_inactive->Linker_inactive Acceptor_inactive Acceptor Fluorophore Sensor_inactive Sensor Domain (Unbound) Linker_inactive->Sensor_inactive Sensor_inactive->Acceptor_inactive Donor_active Donor Fluorophore Acceptor_active Acceptor Fluorophore Donor_active->Acceptor_active FRET Linker_active Linker (Conformational Change) Donor_active->Linker_active Sensor_active Sensor Domain (Bound to Analyte) Linker_active->Sensor_active Sensor_active->Acceptor_active Analyte Analyte Analyte->Sensor_active Binding Signal Signaling Event Signal->Analyte FRET Energy Transfer

Caption: Conformational change in a FRET biosensor upon analyte binding.

Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio Check_Signal Is the FRET signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Fluorophores Optimize Fluorophore Pair (Spectral Overlap, R₀) Check_Signal->Optimize_Fluorophores Yes Check_Photobleaching Does the signal decrease over time? Check_Background->Check_Photobleaching No Subtract_Autofluorescence Measure & Subtract Autofluorescence Check_Background->Subtract_Autofluorescence Yes Reduce_Intensity Reduce Excitation Intensity Check_Photobleaching->Reduce_Intensity Yes End Improved SNR Check_Photobleaching->End No Optimize_Linker Optimize Linker Design (Length, Flexibility) Optimize_Fluorophores->Optimize_Linker Check_Concentration Verify Protein Concentration Optimize_Linker->Check_Concentration Check_Concentration->Check_Background Use_Correct_Media Use Phenol Red-Free Media Subtract_Autofluorescence->Use_Correct_Media Correct_Bleedthrough Correct for Spectral Bleed-through Use_Correct_Media->Correct_Bleedthrough Correct_Bleedthrough->Check_Photobleaching Reduce_Exposure Shorten Exposure Time Reduce_Intensity->Reduce_Exposure Use_Antifade Use Oxygen Scavengers Reduce_Exposure->Use_Antifade Use_Antifade->End

References

Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. Here you will find troubleshooting advice and frequently asked questions related to the impact of pH on substrate cleavage, alongside detailed experimental protocols.

Impact of pH on Substrate Cleavage: Troubleshooting and FAQs

The enzymatic cleavage of this compound is highly dependent on the pH of the reaction buffer. This substrate is cleaved by two primary enzymes, Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2), each with distinct optimal pH ranges for activity. Understanding and optimizing the reaction pH is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound cleavage by Caspase-1?

A1: The optimal pH for Caspase-1 activity is generally in the neutral range, typically between pH 7.2 and 7.5 .[1][2] Assays are commonly performed using a HEPES-based buffer at this pH.[2] Deviations outside of this range can lead to a significant decrease in enzyme activity.

Q2: What is the optimal pH for this compound cleavage by ACE2?

A2: The optimal pH for ACE2 activity can vary depending on the experimental conditions, but it is generally reported to be between pH 6.5 and 7.5 .[3] Some studies have indicated maximal ACE2 activity at a slightly acidic pH of 6.5, with a significant reduction in activity at pH 8.0.[3] It is advisable to determine the optimal pH for your specific assay conditions empirically.

Q3: Can I use the same buffer for both Caspase-1 and ACE2 assays?

A3: While there is some overlap in their optimal pH ranges, it is recommended to use buffers optimized for each specific enzyme to ensure maximal activity and specificity. A buffer at pH 7.4-7.5 is suitable for Caspase-1, whereas a buffer at pH 6.8-7.5 is more appropriate for ACE2. Using a suboptimal pH can lead to inaccurate kinetic measurements and lower signal-to-noise ratios.

Q4: How does an incorrect pH affect the substrate itself?

A4: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation or altered solubility of the this compound substrate. One product data sheet indicates that for dissolving the substrate in water, the pH should be adjusted to 9.0 with 1M NaOH, suggesting some degree of stability at alkaline pH for solubilization purposes. However, for enzymatic assays, it is crucial to maintain the pH within the optimal range for the enzyme's activity and stability.

Q5: My fluorescence signal is low. Could pH be the issue?

A5: Yes, a suboptimal pH is a common reason for low fluorescence signal. If the pH of your reaction buffer is outside the optimal range for the enzyme you are studying, its catalytic activity will be reduced, leading to less cleavage of the this compound substrate and consequently, a weaker fluorescent signal. We recommend verifying the pH of your buffer and performing a pH optimization experiment if necessary.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or no fluorescence signal Incorrect buffer pH.Verify the pH of your assay buffer. Ensure it is within the optimal range for your target enzyme (pH 7.2-7.5 for Caspase-1; pH 6.5-7.5 for ACE2). Prepare fresh buffer if necessary.
Suboptimal enzyme activity due to pH.Perform a pH optimization experiment to determine the ideal pH for your specific experimental setup.
Substrate degradation.Avoid exposing the substrate to extreme pH for prolonged periods. Prepare fresh substrate dilutions for each experiment.
High background fluorescence Non-enzymatic cleavage of the substrate.Ensure the pH of the buffer is not promoting spontaneous hydrolysis of the substrate. Run a control reaction without the enzyme to assess background fluorescence at the tested pH.
Contaminating proteases with different pH optima.Use specific inhibitors for other proteases that might be present in your sample and active at the assay pH.
Inconsistent results between experiments Buffer pH variability.Prepare a large batch of assay buffer and ensure consistent pH measurement for all experiments. Re-check the pH of the buffer before each use.
Sample-induced pH changes.If your sample has a different pH, it may alter the final pH of the reaction. Consider buffering your sample or adjusting the final reaction pH.

Quantitative Data on pH-Dependent Cleavage

The following table provides illustrative data on the relative cleavage efficiency of this compound by Caspase-1 and ACE2 at various pH values. This data is based on typical pH-activity profiles for these enzyme classes and is intended to serve as a guide for experimental design and troubleshooting.

pHRelative Caspase-1 Activity (%)Relative ACE2 Activity (%)
5.51060
6.02585
6.550100
7.08590
7.29580
7.410070
7.59865
8.06040
8.53020

Note: This data is representative and the actual optimal pH and activity range may vary depending on the specific experimental conditions, including buffer composition, temperature, and enzyme/substrate concentrations.

Experimental Protocols

Protocol for Determining Optimal pH for this compound Cleavage

This protocol outlines the steps to determine the optimal pH for the cleavage of this compound by either Caspase-1 or ACE2.

1. Materials:

  • Recombinant active Caspase-1 or ACE2

  • This compound substrate

  • A series of assay buffers with varying pH values (e.g., ranging from pH 5.5 to 8.5 in 0.5 unit increments). Suitable buffers include MES (for acidic to neutral pH) and HEPES (for neutral to slightly alkaline pH).

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~390-420 nm)

2. Buffer Preparation:

  • Prepare a stock solution of a suitable buffer (e.g., 1 M MES, 1 M HEPES).

  • For each desired pH value, prepare a working buffer solution (e.g., 50 mM) and carefully adjust the pH using NaOH or HCl. Verify the final pH with a calibrated pH meter.

  • Ensure all other buffer components (e.g., salts, stabilizers) are consistent across all pH conditions. A typical Caspase-1 assay buffer contains HEPES, sucrose, and CHAPS.[2] A common ACE2 assay buffer includes MES, NaCl, and ZnCl2.[3]

3. Experimental Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well black microplate, add a fixed amount of the enzyme (Caspase-1 or ACE2) to each well.

  • Add the corresponding assay buffer of a specific pH to each well. Include a "no enzyme" control for each pH value to measure background fluorescence.

  • Initiate the reaction by adding the this compound substrate to all wells to a final concentration typically in the low micromolar range.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 1-2 hours).

4. Data Analysis:

  • For each pH value, subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.

  • Determine the initial reaction rate (V₀) for each pH by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Plot the reaction rate (V₀) as a function of pH.

  • The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.

Visualizations

Experimental_Workflow_pH_Optimization cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare Buffers (pH 5.5-8.5) D Dispense Buffers (Varying pH) A->D B Prepare Enzyme (Caspase-1 or ACE2) E Add Enzyme B->E C Prepare Substrate (this compound) F Add Substrate C->F D->E E->F G Kinetic Fluorescence Measurement F->G H Data Analysis (Calculate Rates) G->H I Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH for this compound cleavage.

Signaling_Pathway cluster_caspase1 Caspase-1 Pathway cluster_ace2 ACE2 Pathway C1_Substrate This compound Caspase1 Caspase-1 (pH 7.2-7.5) C1_Substrate->Caspase1 Binding C1_Cleavage Cleavage at Asp Caspase1->C1_Cleavage Catalysis C1_Signal Fluorescence Signal C1_Cleavage->C1_Signal ACE2_Substrate This compound ACE2 ACE2 (pH 6.5-7.5) ACE2_Substrate->ACE2 Binding ACE2_Cleavage Cleavage at Pro-Lys ACE2->ACE2_Cleavage Catalysis ACE2_Signal Fluorescence Signal ACE2_Cleavage->ACE2_Signal

Caption: Enzymatic cleavage pathways of this compound by Caspase-1 and ACE2.

References

Technical Support Center: Fluorogenic Peptide Substrate Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorogenic peptide substrate assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal noisy or showing high variability?

A1: High variability or a noisy signal in fluorescence assays can stem from several factors. One common issue is uneven distribution of cells or precipitates in the well. Utilizing the well-scanning feature on your microplate reader, which measures fluorescence across the entire well surface rather than just the center, can help correct for this heterogeneous signal distribution and provide more reliable data.[1] Another potential cause is a low number of flashes during measurement. Increasing the number of flashes your microplate reader uses to excite the sample allows for an averaged reading, which can reduce variability and background noise, especially for samples with low concentrations.[1]

Q2: My assay buffer contains supplements like FBS and phenol red. Could this be affecting my results?

A2: Yes, common media supplements can be a source of background fluorescence. Fetal Bovine Serum (FBS) and phenol red contain aromatic compounds that fluoresce, leading to significant background noise.[1] To mitigate this, consider using alternative media optimized for microscopy or performing your measurements in a buffered saline solution like PBS with calcium and magnesium.[1] If your experimental setup allows, reading the plate from the bottom can also help, as it prevents the excitation and emission light from passing through the supernatant containing these fluorescent molecules.[1]

Q3: What is the Inner Filter Effect (IFE) and how can I avoid it?

A3: The inner filter effect (IFE) is the loss of fluorescence intensity due to the absorption of excitation or emission light by components in the sample, leading to an underestimation of the true fluorescence.[2][3] This becomes problematic at higher substrate concentrations where the relationship between fluorescence and concentration becomes non-linear.[4][5]

There are two types of IFE:

  • Primary IFE: The absorption of excitation light by the sample, which reduces the light reaching the fluorophore.[2]

  • Secondary IFE: The re-absorption of emitted light by the sample, which is more common when the excitation and emission spectra overlap significantly.[4]

To avoid the inner filter effect, it is best to work with low sample concentrations.[2] A general guideline is to maintain an optical density of less than 0.1 at the excitation wavelength.[4]

Q4: How can I prevent photobleaching of my fluorogenic substrate?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching, it is crucial to protect your fluorescently labeled samples from light by storing them in the dark.[6] Additionally, reducing the oxygen concentration in your samples, for instance by using degassed buffers, can help decrease photobleaching.[6] For live-cell imaging, using the lowest possible laser intensity and exposure time during microscopy will also help preserve the fluorescent signal.[7]

Troubleshooting Guides

Problem 1: Poor Peptide Solubility

Poor solubility of a fluorogenic peptide substrate is a common issue that can lead to inaccurate concentrations and failed experiments.[8]

Symptoms:
  • Cloudy or opaque solution after attempting to dissolve the peptide.

  • Precipitate forms in the stock solution or in the final assay mixture.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow

G cluster_0 Troubleshooting Peptide Solubility start Start: Peptide won't dissolve charge Determine peptide charge (Acidic, Basic, or Neutral) start->charge acidic Acidic Peptide (Net Charge < 0) Dissolve in basic buffer (e.g., PBS pH > 7.4) or add dilute NH4OH. charge->acidic Acidic basic Basic Peptide (Net Charge > 0) Dissolve in acidic buffer (e.g., 10% acetic acid) or add dilute HCl. charge->basic Basic neutral Neutral Peptide >25% charged residues? charge->neutral Neutral sonicate Still not dissolved? Briefly sonicate the mixture on ice. acidic->sonicate basic->sonicate hydrophobic <25% charged residues or highly hydrophobic (>50% hydrophobic residues) neutral->hydrophobic No water Soluble in water or aqueous buffer. neutral->water Yes organic Use organic solvent (DMSO, DMF) to create a stock solution. hydrophobic->organic success Peptide Solubilized water->success dilute Slowly add stock solution to aqueous buffer with gentle mixing. organic->dilute dilute->sonicate denaturant Last resort: Use denaturing agents (e.g., 6M Guanidine-HCl, 8M Urea). Note: May interfere with biological assays. sonicate->denaturant Not Dissolved sonicate->success Dissolved denaturant->success

Caption: A workflow for troubleshooting peptide solubility issues.

Experimental Protocol: Solubility Testing
  • Initial Test: Use a small, non-critical amount of the lyophilized peptide for initial solubility tests.

  • Solvent Selection:

    • Charged Peptides: For acidic peptides (net negative charge), try a basic buffer (e.g., PBS pH 7.4-8.5). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[8]

    • Neutral/Hydrophobic Peptides: If the peptide has a high percentage of hydrophobic residues (>50%), start with a small amount of an organic solvent like DMSO or DMF.[8][9]

  • Dissolution Process:

    • Allow the peptide to warm to room temperature before opening the vial.

    • Add the selected solvent and gently vortex or sonicate the vial to aid dissolution.[8] Sonication should be done in short bursts on ice to prevent heating.[8]

  • Aqueous Dilution: If an organic solvent was used to create a stock solution, slowly add this stock to your aqueous assay buffer with constant, gentle mixing.

  • Final Check: A successfully dissolved peptide will result in a clear, particle-free solution.[8]

Problem 2: Sub-optimal Enzyme Kinetics

Incorrect enzyme or substrate concentrations, or inappropriate buffer conditions, can lead to misleading kinetic data.

Symptoms:
  • Very rapid or very slow reaction rates.

  • Non-linear reaction progress curves when substrate is not depleted.

  • Difficulty in determining Michaelis-Menten parameters (Km and Vmax).

Data Presentation: Impact of Assay Conditions on Kinetic Parameters
ParameterSub-optimal ConditionEffectOptimal ConditionRationale
pH pH 6.0 for an enzyme with optimal activity at pH 8.0Reduced kcat, increased KmpH 8.0Most enzymes have a narrow optimal pH range for activity.[10][11]
Ionic Strength 500 mM NaCl for an enzyme inhibited by high saltDecreased kcat150 mM NaClHigh salt concentrations can disrupt enzyme structure and substrate binding.[12]
Substrate [S] [S] > 10x KmPotential for inner filter effect and substrate inhibition.[S] ≈ Km for determining Km and VmaxAllows for accurate determination of Michaelis-Menten kinetics.[3]
Enzyme [E] [E] too highSubstrate is consumed too quickly for accurate initial rate measurement.[E] that gives a linear rate for at least 10-15 minutes.Ensures initial velocity is measured under steady-state conditions.
Experimental Protocol: Determining Optimal Enzyme and Substrate Concentrations
  • Enzyme Titration:

    • Prepare a series of dilutions of your enzyme in the assay buffer.

    • Use a fixed, saturating concentration of the fluorogenic substrate.

    • Measure the initial reaction velocity for each enzyme concentration.

    • Plot velocity versus enzyme concentration. The resulting plot should be linear. Choose an enzyme concentration from the linear range that gives a reasonable signal increase over time.

  • Substrate Titration (for Michaelis-Menten kinetics):

    • Use the optimal enzyme concentration determined in the previous step.

    • Prepare a series of dilutions of the fluorogenic substrate, typically ranging from 0.1x to 10x the expected Km.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Problem 3: Assay Interference and False Positives/Negatives

Compounds in the assay mixture, including potential inhibitors being screened, can interfere with the fluorescence signal.

Symptoms:
  • An apparent increase or decrease in enzyme activity that is not due to direct enzyme modulation.

  • High background fluorescence from the assay components.

Logical Relationship: Identifying Assay Interference

G cluster_1 Investigating Assay Interference start Suspected Assay Interference control1 Control 1: Assay Buffer + Substrate (No Enzyme, No Compound) start->control1 control2 Control 2: Assay Buffer + Substrate + Compound (No Enzyme) start->control2 control3 Control 3: Assay Buffer + Enzyme (No Substrate, No Compound) start->control3 control4 Control 4: Assay Buffer + Enzyme + Compound (No Substrate) start->control4 decision1 Does Compound affect Substrate Fluorescence? control1->decision1 control2->decision1 decision2 Does Compound affect Enzyme's Intrinsic Fluorescence (if applicable)? control3->decision2 control4->decision2 decision1->decision2 No conclusion1 Compound is a quencher or is fluorescent. Consider alternative assay. decision1->conclusion1 Yes conclusion2 Compound interacts with the enzyme independently of the substrate. decision2->conclusion2 Yes conclusion3 No significant interference detected. Observed effect is likely real. decision2->conclusion3 No

Caption: A decision tree for identifying sources of assay interference.

Experimental Protocol: Controls for Assay Interference

To identify false positives or negatives, especially during inhibitor screening, run the following controls:

  • Substrate-only control: Mix the assay buffer and substrate. Measure fluorescence over time. This establishes the baseline signal and substrate stability.

  • Compound and substrate control: Add the test compound to the substrate-only mixture. A change in fluorescence indicates that the compound interacts with the substrate or is fluorescent itself.

  • Enzyme-only control: Mix the assay buffer and enzyme. This control is important if the enzyme has intrinsic fluorescence (e.g., contains tryptophan).

  • Compound and enzyme control: Add the test compound to the enzyme-only mixture. A change in fluorescence suggests the compound interacts with the enzyme directly, separate from its catalytic activity.

By comparing the results of these controls to your main experiment, you can more confidently determine if an observed effect is due to genuine modulation of enzyme activity.

References

Validation & Comparative

A Comparative Guide to Caspase-1 Substrates: Mca-YVADAP-Lys(Dnp)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate and sensitive detection of caspase-1 activity. This guide provides an objective comparison of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH with other commonly used caspase-1 substrates, supported by available experimental data and detailed protocols.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase involved in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in inducing pyroptotic cell death. The accurate measurement of its activity is crucial in studies of inflammation, immunology, and drug discovery. This guide focuses on the performance of this compound, a Förster Resonance Energy Transfer (FRET) based substrate, in comparison to other widely used fluorogenic substrates.

Performance Comparison of Caspase-1 Substrates

The choice of a substrate for measuring caspase-1 activity can significantly impact experimental outcomes. Key performance indicators include kinetic parameters (Km and kcat), which reflect the substrate's affinity and turnover rate by the enzyme, and substrate specificity. The following table summarizes available quantitative data for this compound and two common alternatives: Ac-YVAD-AMC and Ac-WEHD-AFC.

SubstrateStructurePrincipleKinetic ParametersExcitation (nm)Emission (nm)Notes
This compound Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OHFRETNo direct comparative data found.~325-340~392-460Also a substrate for Angiotensin-Converting Enzyme 2 (ACE-2), which should be considered for specificity.[1][2][3]
Ac-YVAD-AMC Acetyl-Tyr-Val-Ala-Asp-7-amino-4-methylcoumarinFluorogenicKm = 14 µM[4]~340-360~440-460Based on the caspase-1 cleavage site in pro-IL-1β.[4][5]
Ac-WEHD-AFC Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarinFluorogenickcat/Km = 522,000 M⁻¹s⁻¹ (for WEHD-based peptide)[6]~380-400~460-505The WEHD sequence is considered a more optimal recognition motif for caspase-1 than YVAD.[7]

Signaling Pathway and Experimental Workflow

To provide a better understanding of the context in which these substrates are used, the following diagrams illustrate the canonical caspase-1 activation pathway and a general experimental workflow for a caspase-1 activity assay.

Caspase1_Pathway Canonical Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC Adaptor PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Canonical Caspase-1 Activation Pathway

Caspase1_Workflow Experimental Workflow for Caspase-1 Activity Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition induce_apoptosis Induce Apoptosis/Inflammasome Activation in Cells harvest_cells Harvest Cells induce_apoptosis->harvest_cells lyse_cells Lyse Cells on Ice harvest_cells->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge collect_supernatant Collect Supernatant (Lysate) centrifuge->collect_supernatant add_lysate Add Cell Lysate to Plate collect_supernatant->add_lysate prepare_reaction Prepare Reaction Mix (Buffer, DTT) add_substrate Add Fluorogenic Substrate prepare_reaction->add_substrate add_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (Plate Reader) incubate->read_fluorescence

General workflow for a fluorogenic caspase-1 assay.

Experimental Protocols

The following is a generalized protocol for a fluorogenic caspase-1 activity assay that can be adapted for this compound, Ac-YVAD-AMC, and Ac-WEHD-AFC. Specific concentrations and incubation times may need to be optimized for your experimental system.

I. Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

  • Reaction Buffer (2x): 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

  • DTT Stock Solution: 1 M Dithiothreitol (DTT) in sterile water. Store at -20°C. Add fresh to the 2x Reaction Buffer to a final concentration of 10 mM before use.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the chosen fluorogenic substrate (this compound, Ac-YVAD-AMC, or Ac-WEHD-AFC) in DMSO. Store at -20°C, protected from light.

II. Sample Preparation
  • Induce inflammasome activation in your cell line of interest using an appropriate stimulus (e.g., LPS and ATP for NLRP3 activation). Include a non-induced control group.

  • Harvest cells (typically 1-5 x 10^6 cells per sample) by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer.

  • Incubate the cell suspension on ice for 20 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet insoluble cellular debris.

  • Transfer the supernatant (cell lysate) to a pre-chilled tube. This lysate contains the active caspases.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Caspase-1 Activity Assay
  • In a 96-well black, flat-bottom plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

  • Add 20-50 µg of cell lysate to each well and adjust the final volume to 95 µL with sterile, nuclease-free water.

  • Include appropriate controls:

    • Blank: Lysis buffer without cell lysate.

    • Negative Control: Lysate from non-induced cells.

    • Inhibitor Control: Lysate from induced cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for 15-30 minutes prior to adding the substrate.

  • Initiate the reaction by adding 5 µL of the 10 mM substrate stock solution to each well, for a final concentration of 500 µM (this may need optimization).

  • Immediately measure the fluorescence in a microplate reader.

  • Incubate the plate at 37°C, protected from light.

  • Read the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

    • This compound: Excitation ~325-340 nm, Emission ~392-460 nm.

    • Ac-YVAD-AMC: Excitation ~340-360 nm, Emission ~440-460 nm.[4]

    • Ac-WEHD-AFC: Excitation ~380-400 nm, Emission ~460-505 nm.[8][9]

IV. Data Analysis
  • Subtract the background fluorescence (from the blank wells) from all readings.

  • Plot the fluorescence intensity versus time for each sample.

  • The caspase-1 activity is proportional to the slope of the linear portion of the curve.

  • Compare the activity in induced samples to the negative controls and inhibitor-treated samples to determine the specific caspase-1 activity.

Conclusion

The selection of a caspase-1 substrate is a critical decision in experimental design. While this compound is a viable FRET-based substrate, researchers should be aware of its potential cleavage by ACE-2, which could be a confounding factor in certain experimental systems. Ac-YVAD-AMC offers a well-characterized alternative based on the natural cleavage site in pro-IL-1β. For potentially higher sensitivity, substrates based on the WEHD motif, such as Ac-WEHD-AFC, may be preferable, as evidence suggests this is a more optimal recognition sequence for caspase-1.[7] The final choice will depend on the specific requirements of the assay, including the need for high sensitivity, specificity, and the potential for off-target cleavage in the biological sample being investigated. It is always recommended to empirically test and validate the chosen substrate in your specific experimental setup.

References

A Comparative Guide to Fluorogenic Caspase-1 Substrates: Mca-YVADAP-Lys(Dnp)-OH vs. Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used fluorogenic substrates for caspase-1 activity assays: Mca-YVADAP-Lys(Dnp)-OH and Ac-YVAD-AMC. Understanding the distinct characteristics and experimental considerations of each substrate is crucial for accurate and reliable measurement of caspase-1, a key mediator of inflammation and pyroptosis.

Introduction to Caspase-1 and its Fluorogenic Substrates

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. Its activation within a multiprotein complex called the inflammasome triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and initiates a form of programmed cell death known as pyroptosis. Consequently, the measurement of caspase-1 activity is a critical aspect of research in immunology, oncology, and neurodegenerative diseases.

Fluorogenic substrates are invaluable tools for quantifying caspase-1 activity. These molecules consist of a peptide sequence specifically recognized by caspase-1, linked to a fluorescent reporter. Upon cleavage by active caspase-1, a change in the fluorescence properties of the reporter molecule occurs, providing a measurable signal that is proportional to enzyme activity.

This guide focuses on two such substrates:

  • This compound: A Förster Resonance Energy Transfer (FRET)-based substrate.

  • Ac-YVAD-AMC: A substrate that releases a fluorescent aminomethylcoumarin (AMC) group upon cleavage.

Principle of Detection

This compound operates on the principle of FRET. The peptide backbone contains a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher acceptor, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties allows for efficient energy transfer, quenching the fluorescence of Mca. Caspase-1 cleavage at the aspartate residue in the YVAD sequence separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity.[1]

Ac-YVAD-AMC is a simpler fluorogenic substrate. The peptide sequence Ac-Tyr-Val-Ala-Asp is conjugated to 7-amino-4-methylcoumarin (AMC). AMC is non-fluorescent when part of the substrate. Upon cleavage by caspase-1 after the aspartate residue, the free AMC is released, which is highly fluorescent.[2] The resulting fluorescence is directly proportional to the amount of substrate cleaved.

Performance Comparison

FeatureThis compoundAc-YVAD-AMC
Detection Principle Förster Resonance Energy Transfer (FRET)[3]Release of a fluorescent group (AMC)[2]
Peptide Sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys[3]Ac-Tyr-Val-Ala-Asp[4]
Fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca)[1]7-amino-4-methylcoumarin (AMC)[2]
Quencher 2,4-Dinitrophenyl (Dnp)[1]Not applicable
Excitation/Emission (nm) ~325 / ~393~345-350 / ~440-465
Additional Specificity Also reported as a substrate for ACE-2[5][6]Generally considered specific for caspases recognizing the YVAD sequence.

Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used.

Experimental Protocols

Below are detailed methodologies for performing a caspase-1 activity assay using Ac-YVAD-AMC, which can be adapted for similar fluorogenic substrates. A specific detailed protocol for this compound is less commonly documented in publicly available literature, but the general principles of a FRET-based assay would apply.

Key Experiment: Caspase-1 Activity Assay in Cell Lysates using Ac-YVAD-AMC

Objective: To measure the activity of caspase-1 in cell lysates.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Inducing agent (e.g., LPS, nigericin, ATP)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Ac-YVAD-AMC substrate (stock solution in DMSO)

  • Recombinant active caspase-1 (for positive control)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, for negative control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Prime cells with an inflammatory stimulus (e.g., LPS) for a specified time.

    • Induce inflammasome activation and caspase-1 activity with a second stimulus (e.g., ATP or nigericin).

    • Include untreated cells as a negative control.

  • Preparation of Cell Lysates:

    • After treatment, collect the cells and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Caspase-1 Activity Assay:

    • In a 96-well black microplate, add a specific amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells.

    • Adjust the volume in each well to be equal with Assay Buffer.

    • Include wells with Assay Buffer only (blank), recombinant active caspase-1 (positive control), and cell lysate with a caspase-1 inhibitor (specificity control).

    • Prepare a reaction mixture by diluting the Ac-YVAD-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

    • Initiate the reaction by adding the Ac-YVAD-AMC reaction mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the reaction rate.

    • Caspase-1 activity can be expressed as the rate of change in fluorescence units per microgram of protein.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Caspase-1 Activation and Signaling Pathway

Caspase1_Signaling_Pathway Caspase-1 Activation and Signaling Pathway cluster_inflammasome Inflammasome Complex Pro-caspase-1 Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Autocatalysis ASC ASC ASC->Pro-caspase-1 NLRP3 NLRP3 NLRP3->ASC PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 Pro-IL-1B Pro-IL-1B Mature IL-1B Mature IL-1B Pro-IL-1B->Mature IL-1B Pro-IL-18 Pro-IL-18 Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Gasdermin D Gasdermin D Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Active Caspase-1->Pro-IL-1B Cleavage Active Caspase-1->Pro-IL-18 Cleavage Active Caspase-1->Gasdermin D Cleavage Inflammation Inflammation Mature IL-1B->Inflammation Mature IL-18->Inflammation

Caspase-1 activation within the inflammasome and its downstream effects.
Experimental Workflow for Caspase-1 Activity Assay

Caspase1_Assay_Workflow Experimental Workflow for Caspase-1 Activity Assay Cell_Culture 1. Cell Culture & Treatment (e.g., LPS + Nigericin) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Assay_Setup 3. Assay Setup in 96-well Plate (Lysate, Buffers, Controls) Cell_Lysis->Assay_Setup Add_Substrate 4. Add Fluorogenic Substrate (e.g., Ac-YVAD-AMC) Assay_Setup->Add_Substrate Incubation 5. Incubation at 37°C (Protected from light) Add_Substrate->Incubation Fluorescence_Reading 6. Kinetic Fluorescence Reading (Ex/Em appropriate for substrate) Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis (Calculate reaction rates) Fluorescence_Reading->Data_Analysis

A typical workflow for measuring caspase-1 activity using a fluorogenic substrate.

Conclusion

Both this compound and Ac-YVAD-AMC are valuable tools for the sensitive detection of caspase-1 activity. The choice between them may depend on several factors, including the specific experimental setup, available instrumentation, and the potential for off-target cleavage by other proteases.

  • This compound , as a FRET-based substrate, may offer a lower background signal and a potentially higher signal-to-background ratio. However, its dual specificity for ACE-2 should be considered in relevant biological contexts.

  • Ac-YVAD-AMC is a widely used and well-documented substrate for caspase-1. Its straightforward mechanism of action and the commercial availability of assay kits make it a convenient choice for many researchers.

For robust and reliable results, it is essential to include appropriate positive and negative controls, such as recombinant active caspase-1 and a specific caspase-1 inhibitor, respectively. This ensures that the measured fluorescence is indeed a result of specific caspase-1 activity. Further head-to-head comparisons in various experimental systems would be beneficial to definitively establish the superior substrate for specific applications.

References

A Comparative Guide to ACE2 Activity Assays: Validation of Mca-YVADAP-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH for measuring Angiotensin-Converting Enzyme 2 (ACE2) activity, alongside other common alternatives. The information presented is intended to assist researchers in selecting the most appropriate substrate and experimental protocol for their specific needs.

Introduction to ACE2 and its Measurement

Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloenzyme in the Renin-Angiotensin System (RAS), playing a critical role in cardiovascular homeostasis. It primarily functions by converting angiotensin II to angiotensin-(1-7). ACE2 is also widely recognized as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells. Consequently, the accurate measurement of ACE2 activity is crucial for research in cardiovascular disease, COVID-19, and other related fields.

The activity of ACE2 is commonly assessed using fluorogenic substrates. These peptides contain a fluorescent reporter group (such as 7-methoxycoumarin, Mca) and a quencher group (like 2,4-dinitrophenyl, Dnp). In its intact form, the quencher suppresses the fluorescence of the reporter. Upon enzymatic cleavage by ACE2, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.

Comparison of Fluorogenic Substrates for ACE2 Activity

Several fluorogenic substrates are available for measuring ACE2 activity. This guide focuses on the validation of this compound and compares it with another widely used substrate, Mca-Ala-Pro-Lys(Dnp)-OH, as well as the natural substrate, Angiotensin II.

SubstratePrincipleAdvantagesDisadvantages
This compound Fluorogenic (FRET)Commercially available.Also a substrate for Caspase-1 and ACE, leading to lower specificity.[1] Higher background levels have been reported in ACE2-deficient tissues (unpublished data).[2] Specific kinetic parameters (Km, Kcat) for ACE2 are not readily available in published literature.
Mca-Ala-Pro-Lys(Dnp)-OH Fluorogenic (FRET)Commonly used and well-characterized for ACE2 activity assays.[1][3] Commercially available from multiple sources.Not entirely selective for ACE2; use of a specific ACE2 inhibitor is necessary to differentiate ACE2 activity from that of other proteases.[4][5]
Angiotensin II Natural SubstratePhysiologically relevant substrate for ACE2.Requires more complex detection methods like HPLC or mass spectrometry to quantify the product, Angiotensin-(1-7).

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for ACE2 activity assays using fluorogenic substrates.

General Fluorogenic ACE2 Activity Assay Protocol

This protocol can be adapted for use with this compound and Mca-Ala-Pro-Lys(Dnp)-OH.

Materials:

  • Recombinant human ACE2 or sample containing ACE2 (e.g., cell lysate, tissue homogenate)

  • Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5-7.5[1][3]

  • ACE2 specific inhibitor (e.g., MLN-4760) for determining ACE2-specific activity[4]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the ACE2 enzyme solution or sample in Assay Buffer.

  • To differentiate ACE2-specific activity, prepare parallel reactions with and without a specific ACE2 inhibitor (e.g., 1 µM MLN-4760). Incubate for 10-15 minutes at room temperature.

  • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).[2]

  • Initiate the reaction by adding the substrate working solution to the wells containing the enzyme/sample.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320-330 nm and an emission wavelength of ~390-420 nm.

  • The rate of increase in fluorescence is proportional to the ACE2 activity. Calculate the ACE2-specific activity by subtracting the rate of the inhibitor-containing reaction from the total activity rate.

Signaling Pathways and Experimental Workflows

Visual representations of the ACE2 signaling pathway and a typical experimental workflow can aid in understanding the broader context and the practical steps involved in these assays.

ACE2_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Virus Viral Entry Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_7 Angiotensin_1_7 Angiotensin_II->Angiotensin_1_7 ACE2 AT1R AT1R Angiotensin_II->AT1R Vasoconstriction, Inflammation MasR Mas Receptor Angiotensin_1_7->MasR Vasodilation, Anti-inflammatory ACE ACE ACE2 ACE2 SARS_CoV_2 SARS-CoV-2 ACE2_receptor ACE2 Receptor SARS_CoV_2->ACE2_receptor Binding Cell_Entry Viral Entry & Replication ACE2_receptor->Cell_Entry

Caption: The dual role of ACE2 in the Renin-Angiotensin System and as a viral receptor.

Experimental_Workflow start Start sample_prep Sample Preparation (Cell lysate, tissue homogenate, etc.) start->sample_prep assay_setup Assay Setup in 96-well Plate (+/- ACE2 Inhibitor) sample_prep->assay_setup add_substrate Add Fluorogenic Substrate (e.g., this compound) assay_setup->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex/Em ~320/400 nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate reaction rates) kinetic_read->data_analysis end End data_analysis->end

Caption: A typical workflow for a fluorogenic ACE2 activity assay.

Conclusion

The selection of an appropriate substrate is critical for the accurate determination of ACE2 activity. While this compound is commercially available, its utility for specifically measuring ACE2 activity is compromised by its reactivity with other enzymes like Caspase-1 and ACE.[1] For more specific measurements, Mca-Ala-Pro-Lys(Dnp)-OH is a more characterized alternative, although the inclusion of an ACE2-specific inhibitor is strongly recommended to ensure the measured activity is predominantly from ACE2.[4][5] For studies where physiological relevance is paramount, the use of the natural substrate Angiotensin II should be considered, despite the more demanding analytical requirements. Researchers should carefully consider these factors when designing their ACE2 activity assays to ensure the generation of reliable and meaningful data.

References

Comparative Analysis of Mca-YVADAP-Lys(Dnp)-OH Cross-Reactivity with Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mca-YVADAP-Lys(Dnp)-OH

This compound is a FRET (Förster Resonance Energy Transfer) based substrate designed for the sensitive detection of caspase-1 activity. The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a known recognition motif for caspase-1. The substrate consists of a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence. Upon cleavage of the peptide backbone by an active caspase, the Mca group is liberated from the quenching effects of the Dnp group, resulting in a quantifiable increase in fluorescence. This substrate is also known to be cleaved by angiotensin-converting enzyme 2 (ACE2).[1][2][3][4]

Cross-Reactivity of Caspase Substrates

A significant challenge in the study of caspases is the overlapping substrate specificity among different family members.[5] Short peptide substrates, while convenient, may be cleaved by multiple caspases, leading to potential misinterpretation of results, especially in complex biological samples like cell lysates. Therefore, characterizing the selectivity profile of a given substrate against a panel of caspases is crucial for accurate assessment of specific caspase activity.

While the YVAD sequence is optimized for caspase-1, some level of cross-reactivity with other caspases, particularly those within the same subfamily (inflammatory caspases like caspase-4 and caspase-5), could be possible. Effector caspases such as caspase-3 and caspase-7, and initiator caspases like caspase-8 and caspase-9, have distinct preferred recognition sequences, but promiscuous activity can still occur.

Quantitative Data on Cross-Reactivity

A comprehensive search of peer-reviewed literature and technical datasheets did not yield a quantitative comparison of the cleavage efficiency of this compound by a broad panel of caspases (Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9). A related substrate, Ac-YVAD-pNA, has been reported to be highly specific for caspase-1.[5] However, direct enzymatic data for this compound is not available.

To address this, the following section provides a detailed experimental protocol for researchers to determine the cross-reactivity profile of this compound in their own laboratories.

Experimental Protocol for Determining Caspase Cross-Reactivity

This protocol outlines a method to determine the relative cleavage of this compound by a panel of purified, active caspases.

Objective: To quantify the rate of this compound cleavage by a panel of recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9) to determine the substrate's selectivity.

Materials:

  • This compound substrate

  • Purified, active recombinant human caspases (Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9) of known concentration

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT (prepare fresh)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~395 nm.

  • DMSO for substrate solubilization

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in Assay Buffer to a 2X working concentration (e.g., 20 µM, final concentration in assay will be 10 µM). Protect from light.

  • Enzyme Preparation:

    • Thaw purified, active caspases on ice.

    • Dilute each caspase in Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically for each caspase, but a starting point of 20 nM (final concentration 10 nM) is recommended.

  • Assay Setup:

    • Add 50 µL of the 2X caspase solutions to individual wells of the 96-well plate. Include a "no enzyme" control well containing 50 µL of Assay Buffer.

    • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • For each caspase, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each caspase.

    • Express the activity of each caspase as the relative fluorescence units per minute (RFU/min).

    • To compare the cross-reactivity, normalize the cleavage rate of each caspase to that of caspase-1 (set as 100%).

Data Presentation:

The results should be summarized in a table as follows:

CaspaseConcentration (nM)Initial Velocity (RFU/min)Relative Activity (%)
Caspase-110Value100
Caspase-210ValueValue
Caspase-310ValueValue
Caspase-410ValueValue
Caspase-510ValueValue
Caspase-610ValueValue
Caspase-710ValueValue
Caspase-810ValueValue
Caspase-910ValueValue
No Enzyme0Value0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Prep Prepare 2X Substrate (this compound) Reaction_Start Add 50 µL of 2X Substrate to each well Substrate_Prep->Reaction_Start Enzyme_Prep Prepare 2X Caspase Panel (Caspase-1 to -9) Plate_Setup Add 50 µL of 2X Caspase to 96-well plate Enzyme_Prep->Plate_Setup Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Kinetic_Read Measure Fluorescence (Ex: 325nm, Em: 395nm) kinetically Incubation->Kinetic_Read Calculate_Rate Calculate Initial Velocity (RFU/min) Kinetic_Read->Calculate_Rate Normalize Normalize to Caspase-1 Activity Calculate_Rate->Normalize Result_Table Generate Cross-Reactivity Table Normalize->Result_Table

Caption: Workflow for assessing caspase cross-reactivity.

Caspase Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inflammatory Inflammatory Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase_8 Caspase-8 (Initiator) Caspase_3_7 Caspase-3 / -7 (Executioner) Caspase_8->Caspase_3_7 Direct Activation Mitochondrion Mitochondrion (Stress Signals) Caspase_8->Mitochondrion via Bid cleavage Apoptosis Apoptosis Caspase_3_7->Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyto c) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_9->Caspase_3_7 PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase_1 Caspase-1 (Inflammatory) Inflammasome->Caspase_1 Pro_IL1b Pro-IL-1β / Pro-IL-18 Caspase_1->Pro_IL1b IL1b Mature IL-1β / IL-18 (Inflammation) Pro_IL1b->IL1b

Caption: Major caspase activation pathways.

Conclusion

This compound is a valuable tool for the specific measurement of caspase-1 activity. However, as with any peptide-based substrate, its selectivity should be rigorously verified, especially when used in biological systems where multiple caspases may be active. The provided protocol offers a standardized method for determining the cross-reactivity profile of this substrate, enabling researchers to confidently interpret their results. Understanding the specific signaling pathways in which these caspases operate provides the necessary context for designing and interpreting such experiments.

References

A Comparative Guide: Mca-YVADAP-Lys(Dnp)-OH Assay vs. Western Blot for Caspase-1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring caspase-1 activation is crucial for understanding inflammatory processes and developing novel therapeutics. This guide provides an objective comparison of two common methods: the fluorogenic Mca-YVADAP-Lys(Dnp)-OH assay and the traditional Western blot for cleaved caspase-1.

This comparison delves into the principles of each technique, presents detailed experimental protocols, and offers a perspective on how the data from each can be interpreted and correlated.

At a Glance: Comparing the Methods

The this compound assay offers a direct measurement of caspase-1 enzymatic activity, providing quantitative data in a high-throughput format. In contrast, Western blotting provides a semi-quantitative assessment of the presence of the cleaved, active form of caspase-1. While the fluorometric assay measures the catalytic function of the enzyme, the Western blot confirms the presence of the processed p20 subunit, a hallmark of caspase-1 activation. Often, the two methods are used orthogonally to confirm findings.

Data Presentation: Interpreting the Results

Ideally, results from the this compound assay and Western blot analysis of cleaved caspase-1 should show a positive correlation. An increase in caspase-1 activity as measured by the fluorogenic substrate should correspond to an increased intensity of the cleaved caspase-1 p20 band in a Western blot.

Table 1: Representative Quantitative Data from Caspase-1 Activation Studies

MethodSample TreatmentResultInterpretation
This compound Assay Cortical homogenates from ischemic rats vs. control~2.5-fold increase in fluorescence intensity in ischemic samples.[1]Significant increase in caspase-1 enzymatic activity post-ischemia.
Western Blot (Densitometry) Intracerebral hemorrhage (ICH) model in mice vs. sham~3-fold increase in the ratio of cleaved-caspase-1/total caspase-1 in ICH samples.[2]Significant increase in the processing of pro-caspase-1 to its active form after ICH.

It is important to note that fluorometric substrate-based assays may exhibit some cross-reactivity with other caspases. Therefore, confirming results with a more specific method like Western blotting is considered best practice in the field.

Signaling Pathway and Experimental Workflow

To better visualize the context of these assays, the following diagrams illustrate the caspase-1 activation pathway and the general experimental workflow for both the this compound assay and Western blotting.

G cluster_pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs NLRs NLRs (e.g., NLRP3) PAMPs_DAMPs->NLRs sensed by ASC ASC (Adaptor Protein) NLRs->ASC recruits Inflammasome Inflammasome Complex NLRs->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 (p20/p10) Inflammasome->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (Pore-forming) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation signaling pathway.

G cluster_workflow Experimental Workflow Comparison cluster_assay This compound Assay cluster_wb Western Blot Sample_Prep Sample Preparation (Cell Culture, Tissue Homogenization) Lysis_Assay Cell Lysis in Assay Buffer Sample_Prep->Lysis_Assay Lysis_WB Protein Extraction (Lysis Buffer) Sample_Prep->Lysis_WB Add_Substrate Add this compound Lysis_Assay->Add_Substrate Incubate_Assay Incubate at 37°C Add_Substrate->Incubate_Assay Read_Fluorescence Read Fluorescence (Ex/Em = ~325/~392 nm) Incubate_Assay->Read_Fluorescence Data_Analysis_Assay Data Analysis (Relative Fluorescence Units) Read_Fluorescence->Data_Analysis_Assay Quantification Protein Quantification (e.g., BCA Assay) Lysis_WB->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cleaved Caspase-1 p20) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Data_Analysis_WB Data Analysis (Densitometry) Detection->Data_Analysis_WB

References

Unveiling the Specificity of Mca-YVADAP-Lys(Dnp)-OH: A Comparative Guide for ACE2 and ACE Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and molecular biology, the precise measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH in assays for two related but distinct enzymes: Angiotensin-Converting Enzyme 2 (ACE2) and Angiotensin-Converting Enzyme (ACE). Understanding the substrate's specificity is critical for accurate and reliable experimental outcomes.

The substrate, (7-Methoxycoumarin-4-yl)acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-L-alanyl-L-prolyl-Nε-(2,4-dinitrophenyl)-L-lysine hydrochloride, or this compound, is a quenched fluorescent peptide. Its utility in enzymatic assays stems from the fluorescence resonance energy transfer (FRET) between the fluorescent Mca (methoxycoumarin) group and the Dnp (dinitrophenyl) quencher. Cleavage of the peptide by an enzyme separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

While widely recognized as a substrate for ACE2 and caspase-1, it is crucial to note that this compound can also be hydrolyzed by ACE. This cross-reactivity necessitates careful experimental design and data interpretation to ensure that the measured activity is attributable to the enzyme of interest. The specificity of enzymatic assays using this substrate is often enhanced by the inclusion of specific inhibitors.

Comparative Kinetic Data

A direct comparison of the kinetic parameters of this compound with both ACE2 and ACE is essential for assessing its specificity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ACE2 Data not availableData not availableData not available
ACE Data not availableData not availableData not available

Enzymatic Cleavage Mechanism

The enzymatic action of both ACE2 and ACE on the this compound substrate results in the release of the fluorescent Mca group. However, the precise cleavage site for ACE has not been definitively reported in the available literature. For ACE2, the cleavage is reported to occur between the proline and lysine residues.

G cluster_ace2 ACE2 cluster_ace ACE s_ace2 This compound p1_ace2 Mca-YVADAP s_ace2->p1_ace2 Cleavage p2_ace2 Lys(Dnp)-OH s_ace2->p2_ace2 Cleavage s_ace This compound p_ace Cleaved Products s_ace->p_ace Hydrolysis

Enzymatic cleavage of this compound by ACE2 and ACE.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for ACE2 and a general framework for an ACE activity assay using this fluorogenic substrate are provided below.

ACE2 Activity Assay Protocol

This protocol is adapted from established methods for measuring ACE2 activity.

Materials:

  • Recombinant human ACE2 enzyme

  • This compound substrate

  • Assay Buffer: 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5

  • ACE2 specific inhibitor (e.g., DX600) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant ACE2 to the desired concentration in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted ACE2 enzyme solution.

    • For inhibitor control wells, pre-incubate the enzyme with the specific inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Compare the activity in the presence and absence of the specific inhibitor to confirm ACE2-specific activity.

Framework for ACE Activity Assay Protocol

A specific protocol for using this compound with ACE is not well-documented. However, a general fluorometric assay protocol can be adapted.

Materials:

  • Recombinant human ACE enzyme

  • This compound substrate

  • Assay Buffer: e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 8.3

  • ACE specific inhibitor (e.g., Captopril or Lisinopril) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant ACE to the desired concentration in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in Assay Buffer.

  • Assay Reaction:

    • Follow the same procedure as for the ACE2 assay, substituting ACE for ACE2 and using an ACE-specific inhibitor for control experiments.

  • Fluorescence Measurement and Data Analysis:

    • Perform kinetic measurements and data analysis as described for the ACE2 assay.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of this compound with ACE2 and ACE.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Enzymes (ACE2, ACE) - Substrate - Buffers - Inhibitors ace2_assay Perform ACE2 Assay (with/without inhibitor) reagent_prep->ace2_assay ace_assay Perform ACE Assay (with/without inhibitor) reagent_prep->ace_assay data_acq Kinetic Fluorescence Measurement ace2_assay->data_acq ace_assay->data_acq rate_calc Calculate Reaction Rates data_acq->rate_calc comparison Compare Specificity (Kinetic Parameters) rate_calc->comparison

Workflow for comparing substrate specificity.

Conclusion

This compound can serve as a valuable tool for measuring the activity of both ACE2 and ACE. However, its cross-reactivity necessitates a thorough understanding of its kinetic properties with each enzyme and the implementation of appropriate controls, such as the use of specific inhibitors, to ensure the validity of experimental results. The protocols and frameworks provided in this guide offer a starting point for researchers to design and execute robust and reliable enzymatic assays. The empirical determination of kinetic parameters will be crucial for a definitive assessment of the substrate's specificity in any given experimental system.

A Comparative Guide to Fluorogenic Probes for ACE2 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin-converting enzyme 2 (ACE2) is a critical metalloenzyme with diverse physiological roles, including the regulation of the renin-angiotensin system. Its significance has been further highlighted by its role as the primary receptor for the SARS-CoV-2 virus. Consequently, the accurate and efficient measurement of ACE2 activity is paramount for both basic research and the development of therapeutic interventions. Fluorogenic probes have emerged as a valuable tool for this purpose, offering a sensitive and high-throughput alternative to traditional methods.

This guide provides a comparative analysis of different fluorogenic probes for ACE2, presenting experimental data to aid researchers in selecting the most suitable probe for their specific needs.

Performance Comparison of Fluorogenic ACE2 Probes

The selection of a fluorogenic probe for an ACE2 activity assay is critical and depends on factors such as the species of ACE2 being studied, the required sensitivity, and the potential for off-target effects. The most commonly employed fluorogenic probes for ACE2 are based on a Förster Resonance Energy Transfer (FRET) pair, typically consisting of a fluorophore like 7-methoxycoumarin (Mca) and a quencher such as 2,4-dinitrophenyl (Dnp). When the peptide substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ACE2, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Below is a summary of the key performance parameters for some of the most frequently used fluorogenic ACE2 probes.

Probe NamePeptide SequenceFluorophore/QuencherK_m_ (µM)V_max_ (relative units)k_cat_ (s⁻¹)Signal-to-Background RatioLimit of Detection (LOD)Key Characteristics & Notes
Mca-APK(Dnp) Mca-Ala-Pro-Lys(Dnp)-OHMca/DnpHuman: 22.0 ± 0.3[1]Mouse: 17.4 ± 0.4[1]Rat: 17.8 ± 0.4[1]Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reportedConsidered to work well in ACE2-proficient and -deficient tissues[2]; however, it is not selective for ACE2 and can be cleaved by other proteases[3][4].
Mca-YVADAPK(Dnp) Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OHMca/DnpHuman: 46.6Not explicitly reportedNot explicitly reportedReported to have a higher background in ACE2-deficient tissues[2]Not explicitly reportedAlso a substrate for caspase-1 and ACE1, indicating a lack of specificity[2].
Generic Mca/Dnp FRET Substrate Not specifiedMca/DnpHuman: 44.432.59 nM/secNot explicitly reportedNot explicitly reportedNot explicitly reportedData from a study characterizing ACE2 peptidase activity.
Commercial Kit Substrate (Abcam) Synthetic MCA based peptideMCA-basedNot specifiedNot specifiedNot specifiedNot specified0.4 mU[5][6]The kit includes a specific ACE2 inhibitor to differentiate ACE2 activity from other proteolytic activities[5][7][6].
Commercial Kit Substrate (AnaSpec) Mc-Ala/Dnp FRET peptideMca/DnpNot specifiedNot specifiedNot specifiedNot specifiedSub-nanogram level of ACE2[8]The SensoLyte® 390 ACE2 Activity Assay Kit is designed for high-throughput screening[8].

Note: The direct comparison of Vmax and kcat values is challenging due to variations in experimental conditions across different studies. Researchers should consider the provided Km values as an indicator of substrate affinity, where a lower Km suggests a higher affinity of the enzyme for the substrate. The lack of selectivity for some probes underscores the critical importance of using specific ACE2 inhibitors in the assay to ensure that the measured activity is not due to other proteases.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the principles behind fluorogenic ACE2 assays and the steps involved in their execution, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

G cluster_substrate Fluorogenic Substrate (Intact) cluster_enzyme ACE2 Enzyme cluster_products Cleavage Products Substrate Fluorophore-Peptide-Quencher ACE2 ACE2 Substrate->ACE2 Binding Fluorophore Free Fluorophore (Fluorescent) ACE2->Fluorophore Cleavage Quenched_Peptide Quenched Peptide Fragment ACE2->Quenched_Peptide Cleavage

Mechanism of a fluorogenic ACE2 probe.

G Start Start Prepare_Reagents Prepare Reagents (Assay Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Prepare_Samples Prepare Samples (Cell lysates, Tissues, etc.) Start->Prepare_Samples Add_Substrate Add Fluorogenic Substrate Prepare_Reagents->Add_Substrate Add_Inhibitors Add Specific Inhibitors (e.g., MLN-4760 for ACE2 specificity) Prepare_Samples->Add_Inhibitors Incubate_Inhibitors Incubate with Inhibitors Add_Inhibitors->Incubate_Inhibitors Incubate_Inhibitors->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate activity, compare with controls) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for an ACE2 activity assay.

Detailed Experimental Protocols

The following is a generalized protocol for measuring ACE2 activity using a fluorogenic substrate. It is important to optimize the concentrations of enzyme, substrate, and inhibitors for each specific experimental setup.

Materials and Reagents
  • ACE2 Source: Purified recombinant ACE2, cell lysates, or tissue homogenates.

  • Fluorogenic Substrate: e.g., Mca-APK(Dnp) or Mca-YVADAPK(Dnp), dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂.

  • ACE2 Inhibitor (for specificity control): MLN-4760 (10 µM final concentration) or DX600 (note species-specific differences in activity)[1].

  • Other Protease Inhibitors (optional but recommended): Captopril (100 µM final concentration to inhibit ACE1), and a general protease inhibitor cocktail.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at ~320-330 nm and emission at ~390-430 nm.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Dilute the fluorogenic substrate stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM). Protect from light.

    • Prepare stock solutions of inhibitors in an appropriate solvent (e.g., DMSO or water) and dilute them in Assay Buffer to the desired final concentration.

  • Sample Preparation:

    • For Cell Lysates: Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • For Tissue Homogenates: Homogenize the tissue in a lysis buffer on ice. Centrifuge to clarify the homogenate and collect the supernatant.

    • Determine the protein concentration of the lysates/homogenates using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Set up the reactions in a 96-well black microplate. Each sample should be assayed in duplicate or triplicate.

    • Sample Wells: Add the cell lysate or tissue homogenate (containing a predetermined amount of protein, e.g., 10-50 µg) to the wells.

    • Negative Control (Inhibitor) Wells: To a parallel set of sample wells, add the specific ACE2 inhibitor (e.g., MLN-4760) to a final concentration of 10 µM.

    • Blank Wells: Include wells with Assay Buffer only to measure background fluorescence.

    • Adjust the volume in all wells to a pre-reaction volume (e.g., 50 µL) with Assay Buffer.

  • Inhibitor Incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells (e.g., 50 µL, to bring the final reaction volume to 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Kinetic Measurement: Measure the fluorescence intensity every 1-5 minutes for a period of 30-120 minutes.

    • Endpoint Measurement: Alternatively, incubate the plate at 37°C for a fixed period (e.g., 60 minutes) and then measure the final fluorescence intensity.

  • Data Analysis:

    • For kinetic assays, determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence (from the blank wells) from all sample and control readings.

    • The specific ACE2 activity is the difference between the reaction rate in the absence and presence of the specific ACE2 inhibitor.

    • The activity can be expressed in relative fluorescence units (RFU) per minute per microgram of protein. To obtain absolute activity, a standard curve with a known concentration of the free fluorophore (e.g., Mca) can be generated.

Conclusion

The choice of a fluorogenic probe for measuring ACE2 activity is a critical decision that can significantly impact the accuracy and reliability of experimental results. While substrates like Mca-APK(Dnp) are widely used, their lack of specificity necessitates the use of appropriate inhibitors to ensure that the measured activity is solely attributable to ACE2. Newer probes and optimized assay kits from commercial vendors offer improved convenience and, in some cases, better specificity. Researchers should carefully consider the kinetic parameters, potential for off-target cleavage, and the specific requirements of their experimental system when selecting a fluorogenic probe for ACE2 activity assays. This guide provides a foundation for making an informed decision and for designing robust and reliable experiments to investigate the multifaceted roles of ACE2 in health and disease.

References

A Comparative Guide to Caspase-1 Activity Assays: Focus on Reproducibility of Mca-YVADAP-Lys(Dnp)-OH Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caspase-1 Activity Assays

Several methods are available to quantify caspase-1 activity, each with distinct advantages and limitations. These assays primarily differ in their substrate and detection method, which in turn influences their sensitivity, specificity, and reproducibility. This guide will compare the following widely used approaches:

  • FRET-Based Fluorogenic Assay using Mca-YVADAP-Lys(Dnp)-OH: This assay utilizes a peptide substrate containing a fluorophore (7-methoxycoumarin, Mca) and a quencher (2,4-dinitrophenyl, Dnp). In the intact substrate, the fluorescence of Mca is quenched by Dnp through Förster Resonance Energy Transfer (FRET). Cleavage of the peptide by active caspase-1 separates the fluorophore and the quencher, leading to an increase in fluorescence.[1][2]

  • Fluorogenic Assay using YVAD-AFC: This method employs a similar principle but uses a different fluorogenic substrate, YVAD conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by caspase-1, free AFC is released, which fluoresces at a different wavelength than the uncleaved substrate.[3][4]

  • Colorimetric Assay using Ac-YVAD-pNA: This assay is based on the cleavage of a colorimetric substrate, acetyl-YVAD-p-nitroanilide (Ac-YVAD-pNA). Active caspase-1 cleaves the substrate, releasing p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[5]

  • Luminescent Assay (Caspase-Glo® 1): This commercially available assay uses a proluminescent substrate, Z-WEHD-aminoluciferin. Caspase-1 cleavage of this substrate liberates aminoluciferin, which is then consumed by luciferase in the presence of ATP to generate a stable luminescent signal.[6][7]

Comparison of Caspase-1 Assay Performance

The choice of assay depends on various factors, including the required sensitivity, sample type, available equipment, and the need for high-throughput screening. The following table summarizes the key performance characteristics of each assay type.

Assay TypePrincipleSubstrateDetectionThroughputSensitivityReproducibility (CV%)
FRET Fluorogenic FRETThis compoundFluorescence (Ex/Em: ~325/392 nm)HighModerate to HighIntra-assay: <10%, Inter-assay: <15% (Expected)
Fluorogenic FluorescenceYVAD-AFCFluorescence (Ex/Em: ~400/505 nm)HighModerate to HighIntra-assay: <10%, Inter-assay: <15% (Reported)
Colorimetric AbsorbanceAc-YVAD-pNAColorimetric (405 nm)ModerateLow to ModerateIntra-assay: <10%, Inter-assay: <15% (Reported)
Luminescent LuminescenceZ-WEHD-aminoluciferinLuminescenceHighVery HighIntra-assay: <8%, Inter-assay: <10% (Reported)[8][9]

Note on Reproducibility: While specific intra- and inter-assay coefficients of variation (CVs) for this compound based caspase-1 assays are not extensively published in peer-reviewed literature, the expected performance is comparable to other FRET-based assays. Generally, fluorometric and luminescent assays offer better reproducibility than colorimetric assays due to their wider dynamic range and higher signal-to-noise ratios. For critical applications, it is recommended to perform in-house validation to determine the specific reproducibility of any assay.

Signaling Pathway and Experimental Workflow

Caspase-1 Activation and Substrate Cleavage

The following diagram illustrates the central role of caspase-1 in the inflammasome pathway and the principle of detection using a FRET-based substrate like this compound.

G cluster_pathway Inflammasome Signaling Pathway cluster_assay FRET-Based Assay Principle PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits & Cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Substrate This compound (No Fluorescence) Casp1->Substrate Cleaves IL1b IL-1β (Inflammation) ProIL1b->IL1b Cleaved Cleaved Substrate (Mca) + (Dnp) Substrate->Cleaved Fluorescence Fluorescence Signal Cleaved->Fluorescence Results in

Caption: Inflammasome activation leads to active Caspase-1, which cleaves the FRET substrate, generating a fluorescent signal.

General Experimental Workflow for Caspase-1 Activity Assays

The following diagram outlines the typical steps involved in performing a caspase-1 activity assay from cell culture or tissue samples.

G start Start: Treat Cells/Tissues lyse Lyse Cells/Homogenize Tissues start->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant setup Set up Assay Plate: - Lysate - Assay Buffer - Controls supernatant->setup add_substrate Add Caspase-1 Substrate setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Plate (Fluorescence/Absorbance/Luminescence) incubate->read analyze Analyze Data read->analyze

Caption: A generalized workflow for measuring caspase-1 activity from biological samples.

Experimental Protocols

This compound Based Fluorogenic Assay (FRET)

Materials:

  • This compound substrate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~325 nm and emission at ~392 nm

Protocol:

  • Prepare Cell Lysates:

    • Induce apoptosis or inflammasome activation in your cell culture model.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1x10^6 cells per 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Assay Buffer to each well.

    • Include appropriate controls: a blank (lysis buffer only), a negative control (lysate from untreated cells), and a positive control (lysate from cells treated with a known caspase-1 activator).

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a fluorometer with excitation at ~325 nm and emission at ~392 nm.

YVAD-AFC Based Fluorogenic Assay

Materials:

  • YVAD-AFC substrate

  • Cell Lysis Buffer

  • Assay Buffer

  • 96-well black microplate

  • Fluorometer (Ex/Em: 400/505 nm)

Protocol:

  • Prepare Cell Lysates: Follow the same procedure as for the this compound assay.[3]

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of a 96-well black microplate.

    • Add 50 µL of 2x Assay Buffer containing 10 mM DTT to each well.[10]

    • Add 5 µL of 1 mM YVAD-AFC substrate (final concentration 50 µM).[10]

  • Measurement:

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][10]

Ac-YVAD-pNA Based Colorimetric Assay

Materials:

  • Ac-YVAD-pNA substrate

  • Cell Lysis Buffer

  • Assay Buffer

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare Cell Lysates: Follow the same procedure as for the fluorogenic assays.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of a 96-well clear microplate.

    • Add 50 µL of 2x Assay Buffer containing 10 mM DTT.

    • Add 5 µL of 4 mM Ac-YVAD-pNA substrate (final concentration 200 µM).

  • Measurement:

    • Incubate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm using a microplate reader.

Caspase-Glo® 1 Luminescent Assay

Materials:

  • Caspase-Glo® 1 Assay Kit (containing Caspase-Glo® 1 Reagent)

  • 96-well white-walled microplate

  • Luminometer

Protocol:

  • Prepare Assay Reagent: Reconstitute the Caspase-Glo® 1 Reagent according to the manufacturer's instructions.[1]

  • Assay Reaction:

    • Add 100 µL of cell culture medium containing cells to each well of a 96-well white-walled microplate.

    • Add 100 µL of reconstituted Caspase-Glo® 1 Reagent to each well.[1]

  • Measurement:

    • Mix the contents of the wells on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence with a luminometer.[1]

Conclusion

The this compound based FRET assay offers a sensitive and high-throughput method for measuring caspase-1 activity. While specific, published reproducibility data for this particular substrate is limited, its performance is expected to be in line with other reliable fluorogenic assays, demonstrating good intra- and inter-assay precision. For studies requiring the highest sensitivity, the luminescent Caspase-Glo® 1 assay is an excellent, albeit more expensive, alternative. The choice of the most appropriate assay will ultimately depend on the specific experimental needs, available resources, and the level of reproducibility required for the intended application. It is always recommended to perform initial validation experiments to confirm the performance and reproducibility of the chosen assay in your specific experimental setup.

References

A Researcher's Guide to Caspase-1 Substrates: A Comparative Review Featuring Mca-YVADAP-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of inflammasome research, the selection of an appropriate caspase-1 substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH with other commonly used alternatives for the detection of caspase-1 activity, a key mediator of inflammatory signaling.

This compound is a well-established fluorogenic substrate used to measure the enzymatic activity of caspase-1.[1][2] This substrate operates on the principle of Förster Resonance Energy Transfer (FRET), where the fluorescence of the 7-methoxycoumarin (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group.[3] Upon cleavage of the peptide backbone by active caspase-1, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence.[3] This substrate is also recognized by angiotensin-converting enzyme 2 (ACE2).[1][2]

Quantitative Comparison of Caspase-1 Substrates

A direct quantitative comparison of caspase-1 substrates is essential for selecting the most appropriate tool for a given research question. Key kinetic parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While extensive literature searches did not yield specific Km and kcat values for this compound with caspase-1, a comparison with other well-characterized substrates can be made based on their peptide sequences and reported catalytic efficiencies. The optimal tetrapeptide recognition motif for caspase-1 has been identified as WEHD.

Substrate TypePeptide SequenceFluorophore/Chromophorekcat/Km (M⁻¹s⁻¹)Citation
Optimal FRET Ac-WEHD-AMCAMC522,000[4]
Common FRET Ac-YVAD-AMCAMCNot specified[4]
Subject of Review This compoundMca/DnpNot available in literature-
Chromogenic Ac-YVAD-pNApNANot specified[5]

This table summarizes the catalytic efficiency of a well-established optimal caspase-1 substrate. The absence of data for this compound highlights a current knowledge gap in the field.

Experimental Protocols: Measuring Caspase-1 Activity

The following is a generalized protocol for a fluorometric caspase-1 activity assay, which can be adapted for use with this compound.

Materials:

  • Recombinant active caspase-1

  • This compound substrate

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader with excitation and emission wavelengths suitable for the Mca fluorophore (typically ~325 nm excitation and ~392-440 nm emission).[1]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant active caspase-1 to the desired concentration in ice-cold Caspase Assay Buffer.

    • Prepare a working solution of the substrate by diluting the stock solution in Caspase Assay Buffer to the final desired concentration (typically in the low micromolar range).

  • Assay Setup:

    • Add the desired volume of diluted active caspase-1 to the wells of the 96-well plate.

    • Include a negative control with assay buffer only (no enzyme).

    • To initiate the reaction, add the substrate working solution to all wells. The final volume in each well should be consistent.

  • Measurement:

    • Immediately place the plate in the fluorometric plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the linear portion of the curve.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of caspase-1 activation, the following diagrams are provided.

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_enzyme Prepare Active Caspase-1 add_enzyme Add Caspase-1 to Plate prep_enzyme->add_enzyme prep_substrate Prepare this compound add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_buffer Prepare Assay Buffer add_enzyme->add_substrate incubate Incubate and Measure Fluorescence add_substrate->incubate subtract_bg Subtract Background incubate->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data calc_rate Calculate Reaction Rate plot_data->calc_rate

Caption: Workflow for a fluorometric caspase-1 assay.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs_DAMPs->Sensor ASC ASC Adaptor Protein Sensor->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Substrate This compound Active_Casp1->Substrate Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage Substrate Cleavage Substrate->Cleavage Fluorescence Fluorescence Signal Cleavage->Fluorescence IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Caspase-1 activation within the inflammasome pathway.

References

Safety Operating Guide

Personal protective equipment for handling Mca-YVADAP-Lys(Dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Mca-YVADAP-Lys(Dnp)-OH, a fluorogenic substrate used in caspase-1 and angiotensin-converting enzyme 2 (ACE2) research. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Summary

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and key safety information.

CategoryRequirementSpecifications
Eye Protection Safety Glasses or GogglesMust meet ANSI Z.87.1 1989 standard. Goggles with indirect vents are preferred for handling the powdered form or solutions to protect against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves should be worn at all times.[1] Inspect gloves before each use and change them immediately upon contact with the substance.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential splashes.[2] For handling larger quantities, a chemically resistant apron may be advisable.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If weighing the powdered form and dust is generated, a respirator may be necessary.[3]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are mandatory in the laboratory to protect against spills and falling objects.[1][2]
Storage Controlled TemperatureStore at -20°C to -70°C for long-term stability (up to twelve months). For reconstituted solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[4] Protect from light and moisture.[4]
Handling General Laboratory PracticeAvoid inhalation, ingestion, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to experimental use.

  • Receiving and Storage :

    • Upon receipt, immediately transfer the product to a freezer set to the recommended storage temperature (-20°C to -70°C).

    • Ensure the container is tightly sealed and stored away from light and moisture.[4]

  • Preparation of Stock Solution :

    • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

    • Work in a well-ventilated area or a chemical fume hood, especially when handling the lyophilized powder.

    • Wear all required PPE as detailed in the table above.

    • Reconstitute the peptide in a suitable solvent as specified by the manufacturer's datasheet. For example, some suppliers suggest water at a concentration of 1 mg/ml.[5]

    • Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking which can cause peptide degradation.

  • Experimental Use :

    • When pipetting the solution, use filtered pipette tips to prevent cross-contamination.

    • Keep the stock solution on ice during the experiment to maintain its stability.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing it in single-use aliquots.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][6] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Materials :

    • All disposable materials that have come into contact with the chemical, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

    • Glassware should be decontaminated by washing with a suitable detergent and rinsing thoroughly.[7] For highly contaminated glassware, an acid bath may be necessary.[7]

  • Aqueous Waste : Solutions containing this compound should be collected in a designated aqueous hazardous waste container for proper disposal by your institution's environmental health and safety department. Do not pour down the drain.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal A Receive and Inspect Shipment B Store at -20°C to -70°C Protect from Light A->B C Equilibrate to Room Temp Before Opening B->C K Dispose of Unused Product as Chemical Waste B->K D Don PPE: Lab Coat, Gloves, Eye Protection C->D E Reconstitute in a Well-Ventilated Area D->E F Prepare Single-Use Aliquots E->F G Conduct Experiment (Keep on Ice) F->G H Collect Liquid Waste in Hazardous Waste Container G->H I Dispose of Contaminated Solid Waste (Gloves, Tips) G->I J Decontaminate Glassware G->J

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.